molecular formula C8H9BrO2 B1338921 4-Bromo-2-methoxy-6-methylphenol CAS No. 86232-54-4

4-Bromo-2-methoxy-6-methylphenol

Cat. No.: B1338921
CAS No.: 86232-54-4
M. Wt: 217.06 g/mol
InChI Key: UGZGMKGTJRTCFV-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylphenol (CAS 86232-54-4) is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.060 g/mol . This brominated methoxyphenol derivative has a density of 1.503 g/cm³ and a boiling point of 267.9°C at 760 mmHg . It serves as a versatile synthetic intermediate and building block in organic chemistry and materials science research. Within chemical research, brominated methoxyphenols represent a significant subgroup where the bromine atom and methoxy group on the phenolic ring modulate the electron density distribution, affecting its reactivity and potential interactions . This makes it a valuable precursor for the synthesis of more complex molecules, including ligands for coordination chemistry. For instance, related bromophenol compounds are utilized in proteomic research and form stable complexes with transition metal ions, which are then investigated for potential biological activities . Researchers value this compound for structure-activity relationship studies and exploring new bioactive agents. As a standard laboratory reagent, it is used in method development and chemical synthesis. This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is essential to consult the safety data sheet prior to use. This compound should be handled with appropriate personal protective equipment and stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZGMKGTJRTCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460185
Record name 4-bromo-2-methoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86232-54-4
Record name 4-bromo-2-methoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-methoxy-6-methylphenol, a valuable substituted phenol derivative for various applications in pharmaceutical and chemical research. Due to the limited availability of a direct published synthetic protocol for this specific molecule, this guide presents a proposed synthetic pathway based on established principles of electrophilic aromatic substitution and analogous reactions reported for similar phenolic compounds.

Introduction

This compound is an aromatic organic compound featuring a phenol ring substituted with a bromine atom, a methoxy group, and a methyl group. Its chemical structure (Figure 1) suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. The strategic placement of the reactive bromine atom and the phenol functionality allows for a variety of subsequent chemical transformations.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Proposed Synthesis Pathway

The most logical and established method for the synthesis of this compound is through the electrophilic aromatic substitution of the precursor, 2-methoxy-6-methylphenol. The hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups are all ortho-, para-directing activators. In the starting material, the position para to the strongly activating hydroxyl group (the 4-position) is sterically unhindered and electronically favorable for electrophilic attack. Therefore, regioselective bromination is expected to occur at this position.

Two common brominating agents for this type of transformation are elemental bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the yield and selectivity of the reaction.

G start 2-methoxy-6-methylphenol reagents Brominating Agent (e.g., NBS or Br2) + Solvent (e.g., CH2Cl2 or CCl4) start->reagents product This compound reagents->product

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are two proposed experimental protocols for the synthesis of this compound based on analogous reactions. Researchers should perform small-scale trials to optimize conditions.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred for its milder reaction conditions and higher selectivity, which can minimize the formation of polybrominated byproducts.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purpose
2-methoxy-6-methylphenolC₈H₁₀O₂138.16Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Solvent
Sodium thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11Quenching Agent
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Neutralizing Agent
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37Drying Agent
Silica gelSiO₂60.08Stationary Phase for Chromatography
HexaneC₆H₁₄86.18Eluent for Chromatography
Ethyl acetateC₄H₈O₂88.11Eluent for Chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-6-methylphenol (1.0 eq) in dichloromethane.

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Bromination using Elemental Bromine (Br₂)

This is a more traditional method but may require more careful control to avoid over-bromination.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purpose
2-methoxy-6-methylphenolC₈H₁₀O₂138.16Starting Material
Bromine (Br₂)Br₂159.81Brominating Agent
Carbon tetrachloride (CCl₄) or Acetic Acid (CH₃COOH)CCl₄ / CH₃COOH153.82 / 60.05Solvent
Sodium bisulfite (NaHSO₃)NaHSO₃104.06Quenching Agent
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Neutralizing Agent
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

Procedure:

  • Reaction Setup: Dissolve 2-methoxy-6-methylphenol (1.0 eq) in carbon tetrachloride or glacial acetic acid in a three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a condenser.

  • Addition of Bromine: Cool the solution to 0-5 °C. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise from the dropping funnel. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: If using carbon tetrachloride, separate the organic layer. If using acetic acid, extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography as described in Protocol 1.

Data Presentation

As this guide presents a proposed synthesis, experimental data from the literature for this specific reaction is unavailable. The following table provides expected physicochemical properties of the product. Researchers should characterize the synthesized product using standard analytical techniques (NMR, MS, IR) to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number86232-54-4
Molecular FormulaC₈H₉BrO₂
Molecular Weight217.06 g/mol
AppearanceExpected to be a solid or oil
Purity (commercial)Typically ≥95%

Logical Workflow Diagram

The overall process for the synthesis and purification of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-methoxy-6-methylphenol in solvent B Cool to 0-5 °C A->B C Add brominating agent B->C D Reaction monitoring by TLC C->D E Quench reaction D->E F Neutralize and wash E->F G Separate organic layer F->G H Dry and concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J

Caption: General workflow for the synthesis of this compound.

Safety Considerations

  • Both bromine and N-bromosuccinimide are corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Halogenated solvents such as dichloromethane and carbon tetrachloride are hazardous. Use with adequate ventilation and avoid inhalation or skin contact.

  • The bromination reaction can be exothermic. Maintain proper temperature control, especially during the addition of the brominating agent.

This guide provides a robust framework for the successful synthesis of this compound. The proposed protocols, based on established chemical principles, offer a solid starting point for laboratory preparation of this valuable compound. As with any chemical synthesis, careful execution and optimization are key to achieving high yields and purity.

4-bromo-2-methoxy-6-methylphenol CAS 86232-54-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-bromo-2-methoxy-6-methylphenol (CAS 86232-54-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological effects and synthesis of this compound is limited in publicly available scientific literature. The information presented herein is substantially based on data from structurally analogous compounds to provide a predictive context for its potential properties and applications. All experimental protocols and discussions of signaling pathways should be interpreted as illustrative guides for the potential evaluation of this compound.

Core Compound Information

This compound is an organic compound characterized by a phenol ring substituted with bromo, methoxy, and methyl groups.[1] Its structure suggests potential for a range of biological activities and applications as a chemical intermediate.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86232-54-4[1][3][4][5]
Molecular Formula C₈H₉BrO₂[1][4][5]
Molecular Weight 217.06 g/mol [1][3][4]
Appearance Reported as both liquid and powder/crystalline solid[1][5]
Purity Commercially available in purities of ≥95% and 97%[1][4]
Storage Recommended to be sealed in a dry environment at 2-8°C or room temperature[3][4]
SMILES Code OC1=C(C)C=C(Br)C=C1OC[3]

Potential Biological Activities and Quantitative Data from Structurally Related Compounds

Due to the scarcity of direct quantitative data for this compound, this section presents data from structurally related bromophenols and methoxyphenols. This information provides a comparative context for its potential biological activities. The phenolic hydroxyl group is a key feature suggesting potential antioxidant activity, while the bromine atom can enhance antimicrobial and cytotoxic effects.[2]

Antioxidant Activity

The phenolic moiety suggests potential for radical scavenging.[2]

Table 2: Radical Scavenging Activity of Structurally Related Phenolic Compounds

CompoundAssayIC₅₀ Value (µM)Reference
Eugenol (4-allyl-2-methoxyphenol)DPPH750[2]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)DPPH>10,000[2]
Cytotoxic Activity

Bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[2]

Table 3: Cytotoxic Activity of Structurally Related Bromophenols

CompoundCell LineIC₅₀ Value (µM)Reference
(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562 (Leukemia)Inhibited viability[6]
N-(5-methoxyphenyl) methoxybenzenesulphonamides (brominated derivatives)MCF7 (Breast adenocarcinoma)Sub-micromolar to nanomolar[7]

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 2-methoxy-6-methylphenol.

Materials:

  • 2-methoxy-6-methylphenol

  • Bromine (Br₂)

  • A suitable solvent (e.g., chloroform, carbon disulfide, or glacial acetic acid)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-6-methylphenol in the chosen solvent.

  • Cool the flask to 0-5°C using an ice bath.[5]

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 5°C.[5]

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 2 hours) to ensure completion.

  • Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate solution).

  • Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

DOT Diagram: Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-methoxy-6-methylphenol 2-methoxy-6-methylphenol Dissolution Dissolution 2-methoxy-6-methylphenol->Dissolution Bromine Bromine Bromination Bromination Bromine->Bromination Solvent Solvent Solvent->Dissolution Cooling (0-5°C) Cooling (0-5°C) Dissolution->Cooling (0-5°C) Cooling (0-5°C)->Bromination Quenching Quenching Bromination->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Proposed workflow for the synthesis of this compound.

DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used for structurally similar phenolic compounds to assess antioxidant activity.[2]

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, leading to a color change from purple to yellow, which is quantified spectrophotometrically.[2]

Reagents:

  • DPPH solution (0.1 mM in methanol)

  • This compound stock solution (in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol (spectrophotometric grade)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in methanol in a 96-well microplate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Hypothesized Biological Signaling Pathway

While no specific signaling pathways have been elucidated for this compound, the antioxidant and anticancer activities observed in related bromophenols suggest potential interactions with pathways regulating oxidative stress and apoptosis.[6][8] For instance, some bromophenol derivatives have been shown to modulate the expression of TrxR1 and HO-1, which are involved in the cellular antioxidant response, and to induce apoptosis in cancer cells.[6][8]

DOT Diagram: Hypothesized Signaling Pathway

G This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenging Apoptosis Apoptosis This compound->Apoptosis Potential Induction Nrf2 Pathway Antioxidant Response (e.g., Nrf2/HO-1) This compound->Nrf2 Pathway Potential Upregulation ROS->Apoptosis Nrf2 Pathway->ROS Neutralization Cellular Stress Cellular Stress Cellular Stress->ROS

Caption: Hypothesized biological activity pathways for this compound.

References

physical and chemical properties of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-2-methoxy-6-methylphenol, a substituted phenol with the CAS number 86232-54-4, represents a unique chemical scaffold with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, alongside a discussion of its potential synthetic routes and analytical methodologies. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document outlines generalized protocols and workflows relevant to its structural class. Notably, its classification as a "protein degrader building block" suggests its potential utility in the rapidly advancing field of targeted protein degradation.

Core Physical and Chemical Properties

Precise experimental values for several physical properties of this compound are not widely reported. The available data, primarily from chemical suppliers, is summarized below. It is characterized as an organic compound with a phenolic structure featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring.[1]

PropertyValueSource
CAS Number 86232-54-4[1]
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
Appearance Solid or crystalline substance; also described as a liquid[1]
Purity ≥95%[1]
Solubility Soluble in organic solvents (inferred)[1]

Note: There is conflicting information regarding the physical state of this compound, with some sources listing it as a liquid and others as a solid. This may be dependent on the purity and specific crystalline form.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route could start from 2-methoxy-6-methylphenol, followed by electrophilic bromination. The directing effects of the hydroxyl and methoxy groups would likely favor bromination at the para position to the hydroxyl group.

G Proposed Synthetic Workflow for this compound start Start: 2-methoxy-6-methylphenol bromination Electrophilic Bromination (e.g., with NBS or Br₂ in a suitable solvent) start->bromination workup Aqueous Workup and Extraction bromination->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Characterization

While specific spectral data for this compound is not widely published, the following outlines a general workflow for its structural characterization.

G General Analytical Workflow for Compound Characterization sample Purified Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General analytical workflow for structural characterization.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups:

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and can be deprotonated to form a phenoxide ion, which is a strong nucleophile.

  • Aryl Bromide: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. This makes it a valuable intermediate for building more complex molecules.[1]

  • Aromatic Ring: The electron-donating hydroxyl and methoxy groups activate the ring towards further electrophilic aromatic substitution, while the methyl group provides some steric hindrance.

Biological Activity and Signaling Pathways

There is a notable lack of specific studies on the biological activity and involvement in signaling pathways for this compound in the reviewed literature.

However, its designation by some chemical suppliers as a "protein degrader building block" is significant. This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other small molecules designed to induce the degradation of specific proteins.

Conceptual Role in Targeted Protein Degradation

In the context of a PROTAC, a molecule like this compound could serve as a fragment for binding to a target protein of interest or as a part of the linker connecting the target-binding moiety to an E3 ligase-recruiting moiety.

G Conceptual Role as a Protein Degrader Building Block building_block This compound (as a building block) protac PROTAC Molecule building_block->protac poi Protein of Interest (POI) protac->poi binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase recruits ternary_complex Ternary Complex (POI - PROTAC - E3 Ligase) protac->ternary_complex poi->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome leads to degradation Degradation of POI proteasome->degradation

Caption: Conceptual diagram of a PROTAC's mechanism of action.

Conclusion

This compound is a chemical compound with established structural features but limited publicly available data regarding its specific physical properties, detailed synthetic protocols, and biological activity. Its potential as a building block in the synthesis of protein degraders presents an exciting avenue for future research in drug discovery. Further studies are required to fully elucidate its chemical behavior, optimize its synthesis, and explore its therapeutic potential. Researchers working with this compound should rely on general principles of organic chemistry for its synthesis and handling, and perform thorough in-house characterization.

References

An In-depth Technical Guide to the Structure Elucidation of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-bromo-2-methoxy-6-methylphenol, a substituted phenol of interest in medicinal chemistry and organic synthesis. This document details the key identifiers, predicted spectroscopic data, a plausible synthetic pathway, and potential biological activities based on structurally related compounds.

Chemical Identity and Properties

This compound is a halogenated aromatic compound. Its core structure consists of a phenol ring substituted with a bromine atom, a methoxy group, and a methyl group.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 86232-54-4[1]
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1O)OC)BrN/A
Physical Description Solid (predicted)N/A
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).N/A

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.9 - 7.2Singlet1HAr-H
~ 6.8 - 7.1Singlet1HAr-H
~ 5.5 - 6.0Singlet (broad)1H-OH
~ 3.8 - 3.9Singlet3H-OCH₃
~ 2.2 - 2.3Singlet3H-CH₃

Note: The chemical shifts of the aromatic protons are estimations and their exact positions will depend on the solvent used and the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-OH
~ 143 - 148C-OCH₃
~ 125 - 130C-CH₃
~ 115 - 125Ar-C
~ 110 - 120Ar-C
~ 110 - 115C-Br
~ 55 - 60-OCH₃
~ 15 - 20-CH₃
Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is expected to show characteristic absorption bands for the hydroxyl, methoxy, and aromatic functionalities.

Wavenumber (cm⁻¹)Functional Group
3200 - 3600 (broad)O-H stretch (hydroxyl)
2850 - 3000C-H stretch (aromatic and methyl)
1580 - 1620C=C stretch (aromatic ring)
1200 - 1300C-O stretch (aryl ether)
1000 - 1100C-O stretch (phenol)
500 - 600C-Br stretch
Mass Spectrometry (Predicted)

Mass spectrometry (MS) will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected for the molecular ion and bromine-containing fragments.

m/zAssignment
216/218[M]⁺ (Molecular ion)
201/203[M - CH₃]⁺
173/175[M - CH₃ - CO]⁺
137[M - Br]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic bromination of 2-methoxy-6-methylphenol. The hydroxyl and methoxy groups are ortho, para-directing, and the methyl group is also an activating ortho, para-director. The para position to the hydroxyl group is the most likely site for bromination due to steric hindrance at the ortho positions.

Materials:

  • 2-methoxy-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-methoxy-6-methylphenol (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Workflow for Synthesis and Characterization

G start Start: 2-methoxy-6-methylphenol bromination Electrophilic Bromination (NBS, CH3CN) start->bromination workup Aqueous Workup and Extraction bromination->workup purification Column Chromatography workup->purification product This compound purification->product analysis Structural Analysis product->analysis nmr 1H and 13C NMR analysis->nmr Confirms connectivity ms Mass Spectrometry analysis->ms Confirms molecular weight ir IR Spectroscopy analysis->ir Confirms functional groups

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of a thin film of the sample on a salt plate (e.g., NaCl) or as a KBr pellet using an FTIR spectrometer.

Mass Spectrometry:

  • Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are limited. However, the biological activities of structurally related bromophenol and methoxyphenol derivatives have been reported, suggesting potential areas of investigation for the title compound. These activities include anticancer, anti-inflammatory, and antioxidant properties.[2][3][4]

Hypothesized Signaling Pathway Modulation

Based on studies of similar phenolic compounds, this compound may modulate key cellular signaling pathways implicated in disease.

NF-κB Signaling Pathway: Many phenolic compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and cell survival. Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects.

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk compound This compound compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes including inflammation, proliferation, and apoptosis. Phenolic compounds have been shown to modulate MAPK signaling.

MAPK_Pathway stimuli Stress / Growth Factors receptor Receptor Tyrosine Kinase stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Cell Proliferation, Inflammation) erk->transcription compound This compound compound->raf Inhibition

Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental Evaluation of Biological Activity

Workflow for Biological Evaluation:

Bio_Workflow start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) start->anti_inflammatory mechanistic Mechanistic Studies cytotoxicity->mechanistic anti_inflammatory->mechanistic western_blot Western Blot (Signaling Proteins) mechanistic->western_blot qpcr qPCR (Gene Expression) mechanistic->qpcr in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo

Caption: Experimental workflow for the biological evaluation of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical and potential biological characteristics of this compound. The predicted spectroscopic data and the proposed synthetic route offer a solid starting point for researchers working on the synthesis and characterization of this compound. Furthermore, the exploration of potential biological activities and associated signaling pathways, based on structurally similar molecules, highlights promising avenues for future investigation in the field of drug discovery and development. The detailed experimental protocols provide a practical framework for the synthesis and evaluation of this and related phenolic compounds.

References

Spectroscopic Data for 4-bromo-2-methoxy-6-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data for 4-bromo-2-methoxy-6-methylphenol have not yielded specific results in the public domain. This guide, therefore, presents a summary of available data for the closely related compound, 4-bromo-2-methoxyphenol , to provide an illustrative example of the expected spectroscopic behavior. All data and protocols herein pertain to 4-bromo-2-methoxyphenol unless otherwise stated.

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-bromo-2-methoxyphenol, a key intermediate in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines key experimental protocols for its spectroscopic analysis, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation

The following sections summarize the key spectroscopic data for 4-bromo-2-methoxyphenol in a structured format for easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for 4-bromo-2-methoxyphenol

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.00-6.97m2H-Ar-H
6.80d1H8.24Ar-H
5.51s1H--OH
3.88s3H--OCH₃
Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for 4-bromo-2-methoxyphenol

Chemical Shift (δ) ppmAssignment
147.23C-O (Phenolic)
144.91C-O (Methoxy)
124.19Ar-C
115.75Ar-C
114.18Ar-C
111.57C-Br
56.16-OCH₃
Solvent: CDCl₃, Instrument Frequency: 100 MHz[1][2]
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 4-bromo-2-methoxyphenol

m/zInterpretation
204[M+2]⁺ Molecular ion peak (with ⁸¹Br)
202[M]⁺ Molecular ion peak (with ⁷⁹Br)
187[M-CH₃]⁺
Ionization Mode: Electron Ionization (EI)[2][3]
Infrared (IR) Spectroscopy Data

Table 4: Expected Infrared (IR) Absorption Regions for 4-bromo-2-methoxyphenol

Wavenumber (cm⁻¹)Functional Group
3550-3200O-H stretch (Phenolic)
3100-3000C-H stretch (Aromatic)
2950-2850C-H stretch (Methyl)
1600-1450C=C stretch (Aromatic)
1250-1000C-O stretch (Aryl ether and Phenol)
700-500C-Br stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-2-methoxyphenol in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][2]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or dichloromethane.[2]

  • GC-MS Analysis: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable capillary column for the separation of the compound. Operate the mass spectrometer in electron ionization (EI) mode at a standard ionization energy of 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).[2][3]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method can be employed. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).[2]

  • Spectrum Acquisition: Place the prepared sample in the beam path of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a substituted phenol like 4-bromo-2-methoxyphenol.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Substituted Phenol cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry (GC-MS) SamplePrep->MS IR IR Spectroscopy (FTIR) SamplePrep->IR StructureElucidation Structure Elucidation NMR->StructureElucidation Purity Purity Assessment NMR->Purity MS->StructureElucidation IR->StructureElucidation

Caption: A generalized workflow for the synthesis, preparation, and spectroscopic analysis of a substituted phenol.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-bromo-2-methoxy-6-methylphenol. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds and established principles of nuclear magnetic resonance spectroscopy to offer a robust interpretation. This document is intended to support research and development activities where the characterization of this molecule is of interest.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons in related phenol derivatives. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-36.95Doublet (d)2.51H
H-56.85Doublet (d)2.51H
-OH5.0 - 6.0Broad Singlet (br s)-1H
-OCH₃3.88Singlet (s)-3H
-CH₃2.25Singlet (s)-3H

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of a ¹H NMR spectrum of a substituted phenol like this compound.

Sample Preparation:

  • Approximately 5-10 mg of the sample (this compound) is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • A small amount of an internal standard, usually tetramethylsilane (TMS), is added to the solution to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is used for data acquisition.

  • Nucleus: ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically employed.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 (to achieve an adequate signal-to-noise ratio)

    • Relaxation Delay (D1): 1-5 seconds

    • Acquisition Time (AQ): 3-4 seconds

    • Spectral Width (SW): 10-15 ppm

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced by setting the TMS peak to 0.00 ppm.

  • Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

  • Peak picking is done to identify the chemical shift of each signal.

Visualization of Proton Environments and Couplings

The following diagram illustrates the distinct proton environments in this compound and the key couplings that determine the appearance of the ¹H NMR spectrum.

G cluster_molecule This compound cluster_ring Aromatic Ring H3 H-3 H5 H-5 H3->H5 meta-coupling (⁴J) C3 C3-H C5 C5-H OH OH C1 C1-OH OCH3 OCH₃ C2 C2-OCH3 CH3 CH₃ C6 C6-CH3 C4 C4-Br

An In-Depth Technical Guide to the 13C NMR Analysis of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-bromo-2-methoxy-6-methylphenol, a substituted phenolic compound of interest in various fields of chemical and pharmaceutical research. This document outlines the predicted 13C NMR chemical shifts, a detailed experimental protocol for spectral acquisition, and a logical visualization of substituent effects on the carbon skeleton.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), methoxy (-OCH3), methyl (-CH3), and bromo (-Br) substituents on the aromatic ring. Based on the analysis of structurally similar compounds, the predicted 13C NMR chemical shifts are summarized in Table 1.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale for Assignment
C1145 - 150SingletCarbon bearing the hydroxyl group, deshielded by oxygen.
C2148 - 153SingletCarbon bearing the methoxy group, strongly deshielded by oxygen.
C3115 - 120DoubletAromatic CH, shielded by ortho hydroxyl and methoxy groups.
C4110 - 115SingletCarbon bearing the bromine atom, subject to the heavy-atom effect.
C5125 - 130DoubletAromatic CH, influenced by para bromine and ortho methyl groups.
C6128 - 133SingletCarbon bearing the methyl group.
-OCH355 - 60QuartetMethoxy carbon, typical range.
-CH315 - 20QuartetMethyl carbon, typical range for an aromatic methyl group.
Table 1. Predicted 13C NMR Chemical Shifts for this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6, (CD3)2CO; or Dimethyl sulfoxide-d6, DMSO-d6).

  • The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals. CDCl3 is a common choice for many organic compounds.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.

  • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of 13C chemical shifts for organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is from 1024 to 4096 scans, depending on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Perform baseline correction to ensure a flat baseline.

Logical Relationships in 13C NMR Chemical Shifts

The chemical shifts of the aromatic carbons in this compound are determined by the interplay of the electronic effects of the various substituents. The following diagram illustrates the expected influence of each substituent on the electron density and, consequently, the 13C chemical shifts of the aromatic carbons.

Caption: Logical flow of substituent effects on predicted 13C NMR chemical shifts.

This guide serves as a foundational resource for the 13C NMR analysis of this compound. The provided predicted data and experimental protocol will aid researchers in the efficient and accurate characterization of this molecule and its derivatives. The visualization of substituent effects offers a clear rationale for the expected spectral features.

Mass Spectrometry of 4-bromo-2-methoxy-6-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-2-methoxy-6-methylphenol, a substituted phenolic compound of interest in various fields of chemical research. This document outlines the predicted fragmentation patterns, key mass spectral data, and detailed experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectral Data

The mass spectral characteristics of this compound can be predicted based on the analysis of its constitutional isomers and related brominated phenolic compounds. The presence of bromine is readily identifiable by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

The primary fragmentation pathways are expected to involve the loss of a methyl group from the methoxy substituent, followed by the elimination of a carbon monoxide molecule. Cleavage of the C-Br bond and fragmentation of the aromatic ring are also anticipated.

A summary of the predicted key quantitative data for the mass spectrum of this compound is presented in the table below. This data is inferred from the analysis of the closely related isomer, 4-bromo-2-methoxy-5-methylphenol.

Predicted Fragment m/z (79Br) m/z (81Br) Predicted Relative Intensity Interpretation
[M]+•216218ModerateMolecular Ion
[M-CH3]+201203HighLoss of a methyl radical from the methoxy group
[M-CH3-CO]+173175ModerateSubsequent loss of carbon monoxide
[M-Br]+137-LowLoss of a bromine radical
[C6H4O]+•92-LowRing fragmentation

Experimental Protocols

A standard method for the analysis of this compound is gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI).

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as methanol, acetone, or dichloromethane.

  • Dilution: If necessary, dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Internal Standard (Optional): For quantitative analysis, a suitable internal standard may be added to the sample solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A nonpolar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Predicted Fragmentation Pathway

The electron ionization of this compound is expected to induce specific fragmentation pathways that are crucial for its structural elucidation. The following diagram illustrates the predicted fragmentation cascade.

fragmentation_pathway M [M]+• m/z 216/218 M_minus_CH3 [M-CH3]+ m/z 201/203 M->M_minus_CH3 - •CH3 M_minus_Br [M-Br]+ m/z 137 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH3-CO]+ m/z 173/175 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

The logical flow for the mass spectrometric analysis of this compound, from sample handling to data interpretation, is depicted in the workflow diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Interpretation dissolution Dissolve in Solvent dilution Dilute to Working Concentration dissolution->dilution injection Inject into GC-MS dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis ionization->detection spectrum Obtain Mass Spectrum detection->spectrum fragmentation_analysis Analyze Fragmentation Pattern spectrum->fragmentation_analysis identification Confirm Structure fragmentation_analysis->identification

Caption: Workflow for the GC-MS analysis of this compound.

Technical Guide: Solubility of 4-bromo-2-methoxy-6-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility of Substituted Phenols

The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. Phenolic compounds, in particular, exhibit a wide range of solubilities dictated by the interplay of the hydrophilic hydroxyl group and the hydrophobic aromatic ring. Substituents on the phenol ring, such as halogens, alkyl, and alkoxy groups, further modify these properties through electronic and steric effects.

4-bromo-2-methoxy-6-methylphenol is a substituted phenol whose solubility is determined by the following structural features:

  • Phenolic Hydroxyl (-OH) Group: Capable of forming hydrogen bonds, enhancing solubility in polar, protic solvents.

  • Aromatic Ring: A nonpolar moiety that contributes to solubility in nonpolar organic solvents.

  • Bromo (-Br) Group: Increases molecular weight and polarizability, which can affect solubility.

  • Methoxy (-OCH₃) Group: A polar ether group that can act as a hydrogen bond acceptor.

  • Methyl (-CH₃) Group: A nonpolar alkyl group that increases hydrophobicity.

Predicting the precise solubility of this compound requires experimental determination. This guide outlines the established methodologies for such a task.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the functionalities present in this compound, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have good solubility in these solvents. The phenolic hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and methoxy groups can act as hydrogen bond acceptors, facilitating strong interactions with the solvent molecules.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): Good solubility is also anticipated in these solvents. The overall polarity of the molecule will allow for favorable dipole-dipole interactions with the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in nonpolar solvents. While the aromatic ring and methyl group contribute to some nonpolar character, the polar hydroxyl and methoxy groups will limit solubility in highly nonpolar media.

  • Ethers (e.g., Diethyl Ether): Moderate to good solubility is likely, as the ether solvent can interact with the polar parts of the molecule while also being compatible with the nonpolar aromatic ring.

Comparative Solubility Data of Structurally Related Phenols

While specific data for this compound is unavailable, the following table summarizes the solubility of related phenolic compounds to provide a comparative context.

Compound NameMolecular FormulaWater SolubilityOrganic Solvent SolubilityReference
PhenolC₆H₅OHSparingly soluble (8.3 g/100 mL at 20 °C)Soluble in most organic solvents like ethanol, methanol, diethyl ether, acetone, chloroform.[1][2][3][1][2][3]
4-BromophenolC₆H₅BrOData not specifiedFreely soluble in alcohol, chloroform, ether, glacial acetic acid.[4]
4-Bromo-2-methylphenolC₇H₇BrOSlightly soluble.Data not specified[5]
2-Bromo-6-methoxyphenolC₇H₇BrO₂Slightly soluble.Data not specified[6]

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a solid in a solvent is the Shake-Flask Method coupled with gravimetric or spectroscopic analysis.[6][7][8] This method ensures that the solution reaches equilibrium with the solid phase, providing a reliable measure of saturation solubility.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Analytical balance (± 0.1 mg precision)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Glass vials or flasks with airtight screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dishes or pre-weighed vials for gravimetric analysis

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for spectroscopic analysis

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration remains constant.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved. The mass of the solute and the mass of the solvent can then be calculated.[9][10][11]

    • Spectroscopic Method (UV-Vis or HPLC): Dilute the filtered saturated solution with a known volume of the same solvent. Measure the absorbance or peak area and determine the concentration using a previously established calibration curve for this compound in that solvent.

Data Calculation

Solubility can be expressed in various units, such as:

  • Mass fraction (w/w): (mass of solute) / (mass of solute + mass of solvent)

  • Grams per 100 mL of solvent ( g/100 mL): (mass of solute in g) / (volume of solvent in mL) * 100

  • Molarity (mol/L): (moles of solute) / (liters of solution)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_quantification Quantification Methods cluster_result Result A Add Excess Solute (this compound) to Vial B Add Known Volume/Mass of Organic Solvent A->B C Seal Vial and Place in Thermostatic Shaker B->C D Agitate at Constant Temp (e.g., 24-72h) C->D E Settle Undissolved Solid D->E F Withdraw Supernatant with Syringe E->F G Filter through 0.22µm Syringe Filter F->G H Quantify Solute G->H I Gravimetric Analysis (Evaporate & Weigh) H->I Method 1 J Spectroscopic Analysis (Dilute & Measure via UV-Vis or HPLC) H->J Method 2 K Calculate Solubility (e.g., g/100mL, Molarity) I->K J->K

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While direct, quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its experimental determination. By employing the standardized shake-flask method, researchers can obtain reliable and reproducible solubility data. The predicted solubility profile, based on the compound's functional groups, and the comparative data from related phenols offer a strong starting point for solvent selection and experimental design. This information is crucial for the effective use of this compound in research and development.

References

Stability and Storage of 4-bromo-2-methoxy-6-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2-methoxy-6-methylphenol. Understanding the stability profile of this compound is critical for ensuring its integrity in research and drug development applications, as degradation can impact experimental outcomes and the safety and efficacy of potential therapeutic agents. This document outlines the factors that influence the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Core Stability Profile

This compound is a solid at room temperature and is generally stable when stored under appropriate conditions. However, as a substituted phenol, it is susceptible to degradation under certain environmental stresses. The primary factors that can compromise its stability are exposure to light, heat, oxygen, and certain pH conditions. Phenolic compounds are known to be prone to oxidation, which can be accelerated by these factors.

Recommended Storage Conditions:

To maintain the integrity of this compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
Light Protect from light. Store in an amber or opaque container.
Atmosphere For optimal stability, especially for long-term storage, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container Keep in a tightly sealed container to prevent moisture ingress and oxidation.
Incompatibilities Avoid contact with strong oxidizing agents, strong bases, and certain metal ions that can catalyze oxidation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following sections outline typical conditions for forced degradation studies of phenolic compounds like this compound.

Illustrative Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in public literature, the following tables provide illustrative data based on the expected degradation patterns for structurally similar brominated phenols. This data is intended to serve as a guide for designing stability studies.

Table 1: Illustrative Degradation of this compound under Hydrolytic Stress

ConditionTime (hours)Estimated % Degradation
0.1 M HCl (60 °C)24< 5%
0.1 M NaOH (Room Temp)2410-15%
0.1 M NaOH (60 °C)825-35%

Table 2: Illustrative Degradation of this compound under Oxidative and Thermal Stress

ConditionTime (hours)Estimated % Degradation
3% H₂O₂ (Room Temp)2415-25%
Solid State (80 °C)485-10%

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for identifying and characterizing degradation products.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This is often a primary degradation pathway for phenols and can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Demethylation: The methoxy group (-OCH₃) could be cleaved under harsh acidic or enzymatic conditions, resulting in the formation of a catechol-like derivative.

  • Debromination: The carbon-bromine bond may be cleaved under certain reductive or high-energy conditions, such as photolysis.

Below is a diagram illustrating the potential degradation pathways.

G Potential Degradation Pathways A This compound B Oxidation (e.g., O₂, H₂O₂) A->B D Demethylation (e.g., Strong Acid) A->D F Debromination (e.g., Photolysis) A->F C Quinone-type Degradant B->C E Catechol-like Degradant D->E G Debrominated Phenol F->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Detailed methodologies are essential for conducting reliable stability studies. The following are representative protocols for assessing the stability of this compound under various stress conditions.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound (e.g., 1 mg/mL in methanol) B Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH at RT) A->C D Oxidation (e.g., 3% H₂O₂ at RT) A->D E Thermal Stress (Solid state at 80°C) A->E F Photolytic Stress (UV/Vis light exposure) A->F G Withdraw aliquots at specified time points B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze by stability-indicating HPLC-UV method H->I J Characterize degradants (e.g., LC-MS) I->J

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature. Withdraw aliquots at appropriate time intervals (e.g., 1, 2, 4, 8 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at appropriate time intervals.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C. At various time points, dissolve a portion of the heat-stressed sample in the initial solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a suitable light source (e.g., UV lamp).

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for accurately assessing the stability of the compound.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at an appropriate wavelength (e.g., determined by UV scan)
Injection Volume 10 µL

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the quality and reliability of their work. The provided protocols for forced degradation studies and HPLC analysis offer a framework for a thorough stability assessment of this compound. While specific quantitative data is limited, the general principles of phenolic compound stability provide a strong basis for predicting and managing the stability of this compound.

Potential Biological Activity of 4-bromo-2-methoxy-6-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Subject: In-depth Technical Guide on the Potential Biological Activities of 4-bromo-2-methoxy-6-methylphenol

Disclaimer: Comprehensive biological studies specifically targeting this compound are not extensively documented in publicly available literature. This guide infers its potential biological activities based on data from the structurally related parent compound, 4-bromo-2-methoxyphenol (4-bromoguaiacol), and its derivatives. The addition of a methyl group at the C6 position may influence lipophilicity and steric interactions, potentially modulating the observed activities.

Executive Summary

Substituted phenolic compounds are a cornerstone of medicinal chemistry, recognized for a wide spectrum of biological activities. Derivatives of 4-bromo-2-methoxyphenol, a halogenated guaiacol, have emerged as a promising class of molecules with significant anticancer, antioxidant, and anti-inflammatory potential.[1][2] Mechanistic studies suggest that these effects are mediated through the induction of apoptosis, modulation of key inflammatory signaling pathways, and scavenging of reactive oxygen species.[2][3] This technical guide provides a consolidated overview of the existing research on 4-bromo-2-methoxyphenol derivatives, presenting quantitative data, detailed experimental protocols, and hypothesized mechanisms of action to serve as a foundational resource for evaluating this compound.

Potential Anticancer Activity

A growing body of evidence highlights the potent cytotoxic effects of 4-bromo-2-methoxyphenol derivatives against various human cancer cell lines.[2] The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[2]

Quantitative Cytotoxicity Data

Due to the lack of direct data for this compound, the following table summarizes the cytotoxic activity of structurally related brominated and methoxylated phenolic compounds to provide a comparative context. A lower IC50 value indicates greater potency.

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.714.22 ± 1.25 (NO Production)[3]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.710.98 ± 6.25 (PGE2 Production)[3]
Brominated Plastoquinone Analog (BrPQ5)MCF-7 (Breast)GI50: 2.21 - 3.21[4]
Brominated Plastoquinone Analog (BrPQ5)NCI-60 PanelGI50: 1.55 - 4.41[4]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenolU2OS (Osteosarcoma)50.5 ± 3.8[5]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)Induced apoptosis[6]
Hypothesized Mechanism of Action: Induction of Apoptosis

The anticancer effects of 4-bromo-2-methoxyphenol derivatives are strongly attributed to the induction of apoptosis.[2][7] This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which triggers downstream signaling cascades involving the mitochondria and effector caspases.

G cluster_0 Cellular Environment cluster_1 Apoptotic Pathway Compound This compound Cancer_Cell Cancer Cell Compound->Cancer_Cell Uptake ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Hypothesized ROS-mediated apoptotic pathway.
Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Test compound stock solution (in DMSO)

    • Positive control (e.g., Doxorubicin)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Protocol: Annexin V Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these exposed PS residues. A viability dye like Propidium Iodide (PI) is used concurrently to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[8][9]

  • Reagents:

    • Treated and untreated cell populations

    • Annexin V-FITC/FLUOS staining kit (containing Annexin V, PI, and binding buffer)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells (e.g., 1 x 10^6) and treat with the test compound for the desired time.[8]

    • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[8]

    • Resuspend the cell pellet in 100 µL of binding buffer.

    • Add 2 µL of Annexin V-FITC and 2 µL of PI solution.[8]

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.[8]

Potential Antioxidant Activity

The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity through radical scavenging mechanisms.[1] The presence of electron-donating methoxy and methyl groups on the aromatic ring of this compound is expected to contribute to this potential.

Quantitative Antioxidant Data

The following table summarizes the antioxidant activity of various phenolic compounds, benchmarked against common standards.

Compound/StandardAssayIC50 / EC50 ValueReference
2-methoxy-4-((4-methoxyphenilimino)methyl)phenolDPPHEC50: 10.46 ppm[10]
BHT (Butylated Hydroxytoluene)DPPHIC50: 202.35 µg/mL[10]
TroloxDPPHIC50: 3.77 µg/mL[10]
Ascorbic Acid (Vitamin C)DPPHIC50: 5.00 - 8.4 µg/mL[10]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and rapid spectrophotometric assay for screening antioxidant activity.

  • Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, reducing it to DPPH-H. This causes a color change from deep violet to pale yellow, which is measured by the decrease in absorbance.[1][11]

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound stock solution (in methanol)

    • Positive control (e.g., Ascorbic acid, Trolox, BHT)

    • Methanol (spectrophotometric grade)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol.[1]

    • In a 96-well microplate, add 100 µL of each dilution to the appropriate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][11]

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.[1]

Potential Anti-inflammatory Activity

Phenolic compounds are known to exhibit anti-inflammatory properties by modulating key signaling pathways. Structurally similar compounds, such as 2-methoxy-4-vinylphenol, have been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways.[12][13]

Hypothesized Mechanism of Action: NF-κB and MAPK Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades like NF-κB and MAPK. This leads to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. Phenolic compounds can intervene at multiple points in these pathways.[3][12]

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, as an indicator of inflammatory response.

  • Principle: In LPS-stimulated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration.

  • Reagents:

    • RAW 264.7 murine macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Test compound stock solution (in DMSO)

    • Positive control (e.g., Dexamethasone)

    • Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.[1]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.[1]

    • Measure the absorbance at 540 nm.

    • Calculate the amount of nitrite by comparison with a sodium nitrite standard curve and determine the inhibitory effect of the compound.

General Experimental and Logic Workflow

The comprehensive evaluation of a novel compound like this compound follows a logical progression from initial screening to mechanistic studies.

G A Compound Acquisition / Synthesis This compound B Primary Screening (e.g., Cytotoxicity, Antioxidant) A->B C Hit Identification (Activity > Threshold?) B->C D Secondary Assays (e.g., Anti-inflammatory, Apoptosis) C->D  Yes G Discard / Deprioritize C->G No E Lead Compound Confirmation D->E F Mechanistic Studies (Signaling Pathway Analysis, Western Blot) E->F

Workflow for biological evaluation of a test compound.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The compiled evidence suggests promising anticancer, antioxidant, and anti-inflammatory activities. Future research should focus on the synthesis and direct evaluation of this compound using the protocols outlined in this guide. Head-to-head comparisons with its parent compound, 4-bromo-2-methoxyphenol, would be crucial to elucidate the specific contribution of the C6-methyl group to its biological activity profile. Mechanistic studies, particularly focusing on apoptosis induction and modulation of the NF-κB/MAPK pathways, will be vital for its further development.

References

The Versatile Building Block: A Technical Guide to 4-bromo-2-methoxy-6-methylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-bromo-2-methoxy-6-methylphenol, a substituted aromatic compound, has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom, a nucleophilic hydroxyl group, and activating methoxy and methyl groups, provide multiple avenues for functionalization. This technical guide explores the core applications of this compound, providing an in-depth overview of its chemical properties, key synthetic transformations, and its burgeoning role in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Spectroscopic Data

This compound (CAS No: 86232-54-4) is a solid at room temperature with a molecular weight of 217.06 g/mol .[1] Its structure lends itself to facile analysis by standard spectroscopic methods.

PropertyValueReference
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
CAS Number 86232-54-4[1]
Appearance White to off-white powder[2]
Melting Point 66-69 °C[2]
Solubility Soluble in organic solvents, slightly soluble in water[2]

Spectroscopic Data:

SpectroscopyKey Features
¹H NMR Signals corresponding to aromatic protons, a methyl group, a methoxy group, and a hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, including the carbon bearing the bromine, as well as the methyl and methoxy carbons.
Mass Spectrometry A characteristic isotopic pattern for bromine is observed in the molecular ion peak.

Core Synthetic Applications

The strategic placement of functional groups on the aromatic ring of this compound makes it an ideal substrate for a variety of powerful cross-coupling and functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical agents. This compound can be coupled with a wide range of boronic acids or their derivatives.

Buchwald-Hartwig Amination: The formation of arylamines is another critical transformation in drug discovery. The Buchwald-Hartwig amination allows for the coupling of this compound with various primary and secondary amines.[3]

Etherification Reactions

The phenolic hydroxyl group of this compound is readily functionalized through etherification reactions. This allows for the introduction of diverse side chains and the construction of more complex molecular architectures.

Experimental Protocols

While specific detailed protocols for this compound are not extensively reported in publicly available literature, the following general procedures, adapted for this substrate, serve as a strong starting point for reaction optimization.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 1.2-2.4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 - 2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Application in Proteolysis Targeting Chimeras (PROTACs)

A significant and rapidly evolving application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] This "event-driven" mechanism offers several advantages over traditional small-molecule inhibitors.

This compound serves as a key building block for the "warhead" component of the PROTAC, which binds to the protein of interest. The versatile chemistry of this building block allows for the systematic modification of the warhead to optimize binding affinity and selectivity.

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC POI->PROTAC Binds to Warhead POI_PROTAC_E3 POI-PROTAC-E3 Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->POI Releases Amino Acids & Regenerates PROTAC POI_PROTAC_E3->Ub Ubiquitination

PROTAC Mechanism of Action
Logical Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that begins with the synthesis of the heterobifunctional molecule and proceeds through various stages of biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-bromo-2-methoxy- 6-methylphenol warhead Warhead Synthesis start->warhead protac_synthesis PROTAC Assembly warhead->protac_synthesis linker Linker Synthesis linker->protac_synthesis e3_ligand E3 Ligase Ligand e3_ligand->protac_synthesis purification Purification & Characterization protac_synthesis->purification binding Target Binding Assay purification->binding degradation Target Degradation Assay (e.g., Western Blot) binding->degradation downstream Downstream Signaling Analysis degradation->downstream cellular Cellular Phenotype Assay (e.g., Proliferation, Apoptosis) downstream->cellular

PROTAC Synthesis and Evaluation Workflow

Conclusion

This compound is a highly adaptable and valuable building block for organic synthesis. Its utility in established cross-coupling and etherification reactions, combined with its emerging importance in the cutting-edge field of targeted protein degradation, underscores its significance for researchers and professionals in drug discovery and development. The synthetic accessibility and versatile reactivity of this compound will likely continue to fuel innovation in the creation of novel and impactful bioactive molecules.

References

An In-depth Technical Guide on the Synthetic Precursor: 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological effects and comprehensive research projects specifically focused on 4-bromo-2-methoxy-6-methylphenol are limited in publicly available scientific literature. This guide is built upon information available for the structurally analogous and more extensively studied compound, 4-bromo-2-methoxyphenol, and its derivatives. The presented data and protocols provide a foundational framework for initiating research on this compound.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential of this compound. Given the scarcity of direct research on this specific molecule, this document leverages data from structurally similar brominated and methoxylated phenols to provide a predictive overview of its potential biological activities and a framework for its experimental evaluation.

Chemical and Physical Properties

This compound is a halogenated derivative of 2-methoxy-6-methylphenol. The presence of a phenolic hydroxyl group, a methoxy group, and a bromine atom on the aromatic ring suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological activity studies.[1] Key spectral and physical data for the closely related 4-bromo-2-methoxyphenol are provided below as a reference for characterization.

Table 1: Spectroscopic and Physical Data for 4-bromo-2-methoxyphenol

PropertyDataReference
¹H NMR (400 MHz, CDCl₃) δ 7.00-6.97 (m, 2H), 6.80 (d, J = 8.24 Hz, 1H), 5.51 (s, 1H), 3.88 (s, 3H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 147.23, 144.91, 124.19, 115.75, 114.18, 111.57, 56.16[2]
Molecular Weight 203.03 g/mol [3]
CAS Number 7368-78-7[3]

Synthesis Protocols

The primary synthetic route to substituted bromophenols is through electrophilic aromatic substitution. The following protocols, adapted from the synthesis of similar compounds, can serve as a starting point for the synthesis of this compound.

This procedure outlines the general steps for the regioselective bromination of a substituted phenol.

Materials:

  • 2-methoxy-6-methylphenol

  • Bromine

  • Dichloromethane

  • Saturated aqueous sodium sulfite

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve 2-methoxy-6-methylphenol in dry dichloromethane in a round-bottom flask.

  • Cool the flask in an ice-water bath.

  • Slowly add a solution of bromine in dichloromethane to the reaction mixture with stirring over 1 hour.

  • Stir the reaction mixture at 0°C for an additional 10-20 minutes.

  • Slowly add saturated aqueous sodium sulfite to quench the reaction.

  • Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

This protocol is adapted from the bromination of 2,6-di-tert-butylphenol.[4]

This compound can serve as a precursor in cross-coupling reactions to form more complex molecules. The Ullmann condensation is a classic method for forming a carbon-oxygen bond between an aryl halide and a phenol.[5]

Materials:

  • This compound

  • An aryl iodide (e.g., 2,4-dichloro-5-methoxyiodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the aryl iodide, and cesium carbonate.

  • Add anhydrous toluene to create a suspension.

  • In a separate vial, prepare the catalyst by mixing copper(I) iodide and 1,10-phenanthroline.

  • Add the catalyst mixture to the reaction flask.

  • Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Potential Biological Activities and In Vitro Assays

The structural motifs of this compound suggest potential for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][6] The following tables summarize quantitative data for structurally related compounds.

Table 2: Antioxidant Activity of Structurally Related Methoxyphenolic Compounds

CompoundAssayActivityReference
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneCellular Antioxidant Activity (CAA)More potent than luteolin[1]
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneCellular Lipid Peroxidation Antioxidant Activity (CLPAA)More potent than quercetin and luteolin[1]
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneH₂O₂-induced oxidative damage in HaCaT cellsAmeliorated oxidative damage[1]

Table 3: Anti-inflammatory Activity of Structurally Related Methoxyphenolic Compounds

CompoundCell LineTarget/AssayIC₅₀ Value (µM)Reference
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7NO Production14.22 ± 1.25[1]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7PGE₂ Production10.98 ± 6.25[1]
2-methoxy-4-vinylphenolRAW 264.7NO ProductionDose-dependent inhibition[1]

Table 4: Cytotoxic Activity of Structurally Related Brominated and Methoxylated Compounds

CompoundCell LineIC₅₀ Value (µM)Reference
WLJ18 (Bromophenol derivative)A549 (Lung)7.10 ± 0.53[7]
WLJ18 (Bromophenol derivative)Bel7402 (Liver)9.68 ± 0.76[7]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)Induced apoptosis[7]

Experimental Protocols for Biological Evaluation

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[1]

Reagents:

  • DPPH solution (0.1 mM in methanol)

  • Test compound stock solution (in methanol or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • Methanol (spectrophotometric grade)

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well microplate, add 100 µL of each dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100.

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the compound.[1]

Principle: This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is indirectly measured by quantifying its stable metabolite, nitrite, using the Griess reagent.[1]

Reagents:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compound stock solution (in DMSO)

  • Dexamethasone or L-NAME (positive controls)

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Signaling Pathways and Experimental Workflows

The biological effects of phenolic compounds are often mediated through the modulation of key cellular signaling pathways.

The NF-κB pathway is a critical regulator of inflammation. Some phenolic compounds can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Compound This compound (Proposed) Compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Proliferation Cell Proliferation Akt->Proliferation Compound This compound (Proposed) Compound->PI3K Inhibition Biological_Efficacy_Workflow cluster_workflow Experimental Workflow A Compound Synthesis and Characterization B In Vitro Screening (e.g., DPPH, Cytotoxicity) A->B C Dose-Response Studies (IC₅₀ Determination) B->C D Cell-Based Assays (e.g., NO, Cytokine Inhibition) C->D E Signaling Pathway Analysis (e.g., Western Blot) D->E F In Vivo Studies (Animal Models) E->F

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 4-Bromo-2-methoxy-6-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-6-methylphenol and its derivatives are valuable compounds in organic synthesis and medicinal chemistry. Bromophenols, a class of halogenated secondary metabolites, have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2] The presence of the bromine atom enhances lipophilicity and modulates the reactivity of these compounds, often leading to improved biological efficacy compared to their non-brominated counterparts.[2] This document provides detailed protocols for the synthesis of this compound derivatives, summarizing key data and outlining experimental workflows. These compounds serve as versatile intermediates in the development of novel therapeutic agents and other bioactive molecules.[3]

Applications

Derivatives of this compound are key building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] For instance, brominated phenols are utilized as precursors in the development of herbicides and fungicides.[3] In the pharmaceutical industry, these compounds are integral to the synthesis of bioactive compounds where a halogenated aromatic ring is crucial for activity and selectivity.[3] A notable application is in the synthesis of key intermediates for drugs like Bosutinib, a tyrosine kinase inhibitor used in cancer therapy.[5][6] The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[6]

General Synthetic Approach

The primary method for the synthesis of this compound derivatives involves the electrophilic bromination of the corresponding 2-methoxy-6-methylphenol. The regioselectivity of the bromination is directed by the activating hydroxyl and methoxy groups. Common brominating agents include elemental bromine and N-bromosuccinimide (NBS). The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity.

Synthetic_Pathway 2-Methoxy-6-methylphenol 2-Methoxy-6-methylphenol Reaction Reaction 2-Methoxy-6-methylphenol->Reaction Brominating Agent Brominating Agent Brominating Agent->Reaction This compound This compound Reaction->this compound Electrophilic Aromatic Substitution Further Derivatization Further Derivatization This compound->Further Derivatization Coupling Reactions, Alkylation, etc. Derivatives Derivatives Further Derivatization->Derivatives

Caption: General synthetic scheme for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2,6-dimethoxy-4-methylphenol

This protocol is adapted from a patented procedure for the high-yield synthesis of a closely related derivative and can be modified for other substrates.[7]

Materials:

  • 2,6-dimethoxy-4-methylphenol

  • 1,2-Dichloroethane

  • Glacial acetic acid

  • Bromine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 1000 mL round-bottom flask, dissolve 84.1 g (0.5 mol) of 2,6-dimethoxy-4-methylphenol in 250 mL of 1,2-dichloroethane and 120.0 g (2.0 mol) of glacial acetic acid.

  • Stir the mixture and maintain the temperature at 35°C.

  • Slowly add 79.9 g (0.5 mol) of bromine dropwise over 2 hours using a dropping funnel.

  • After the addition is complete, continue to stir the reaction mixture at 35°C for 10 hours.

  • Cool the reaction mixture to 10°C in an ice bath and continue stirring for 3 hours to allow for complete precipitation of the product.

  • Collect the solid product by suction filtration using a Buchner funnel.

  • Dry the product to obtain 3-bromo-2,6-dimethoxy-4-methylphenol.

Expected Outcome:

This procedure is reported to yield approximately 121.2 g (98.1% yield) of the desired product with a purity of 99.6% as determined by HPLC.[7]

Protocol 2: General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general method for the ortho-bromination of phenols using NBS, which is a safer and more convenient brominating agent than elemental bromine.[8]

Materials:

  • 2-Methoxy-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)

  • Methanol (ACS grade)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Dissolve 1.0 equivalent of 2-methoxy-6-methylphenol in ACS-grade methanol in a round-bottom flask.

  • Add 0.1 equivalents of p-toluenesulfonic acid to the solution and stir at room temperature.

  • Add 1.05 equivalents of N-bromosuccinimide portion-wise to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes quantitative data for a synthesized bromophenol derivative based on the provided literature.

Compound NameStarting MaterialBrominating AgentSolventReaction Time (h)Yield (%)Purity (%)Reference
3-Bromo-2,6-dimethoxy-4-methylphenol2,6-dimethoxy-4-methylphenolBromine1,2-Dichloroethane / Acetic Acid1298.199.6 (HPLC)[7]

Workflow and Logic

The synthesis of this compound derivatives follows a logical workflow designed for efficiency and high yield.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Add Catalyst (optional) Add Catalyst (optional) Dissolve Substrate->Add Catalyst (optional) Add Brominating Agent Add Brominating Agent Add Catalyst (optional)->Add Brominating Agent Stir at Controlled Temp Stir at Controlled Temp Add Brominating Agent->Stir at Controlled Temp Monitor Reaction Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Stir at Controlled Temp->Monitor Reaction Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of bromophenol derivatives.

Conclusion

The synthetic routes described provide robust and efficient methods for the preparation of this compound and its derivatives. These protocols can be adapted for a range of substituted phenols, offering access to a diverse library of compounds for further investigation in drug discovery and materials science. The high yields and purities achievable make these methods suitable for both laboratory-scale synthesis and potential scale-up operations. The biological significance of bromophenols underscores the importance of developing and refining these synthetic strategies.

References

Application Notes and Protocols for 4-bromo-2-methoxy-6-methylphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-2-methoxy-6-methylphenol as a versatile building block in various palladium and copper-catalyzed cross-coupling reactions. The strategic positioning of the bromo, methoxy, and methyl groups on the phenolic ring allows for its elaboration into a wide array of complex organic molecules, including key intermediates for active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents. This compound serves as an excellent substrate for this reaction, coupling with a variety of arylboronic acids.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901288
34-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
43,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Toluene/EtOH/H₂O (2:1:1)801695
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines to produce N-aryl derivatives, which are important pharmacophores.

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides with Amines

The following table provides representative data for the Buchwald-Hartwig amination of a similar substrate, 4-bromo-N,N-dimethylaniline, with morpholine, showcasing typical reaction conditions and yields.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (0.5)XPhos (1.5)NaOtBuToluene1001898
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102485
3Benzylamine[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)K₃PO₄Toluene1001692
4IndolePd(OAc)₂ (5)SPhos (10)K₂CO₃1,4-Dioxane1102478
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene.

  • In a separate flask, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add the catalyst solution to the flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is valuable for extending carbon chains and introducing vinyl groups, which can be further functionalized.

Data Presentation: Heck Reaction of Aryl Bromides with Alkenes

Representative data for the Heck reaction of bromobenzene with styrene and methyl acrylate is presented below to illustrate typical outcomes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001685
2Methyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃NMP1202490
3n-Butyl acrylatePd(OAc)₂ (0.1)PPh₃ (0.2)NaOAcDMAc140595
4StyrenePd/C (5)-K₂CO₃Water100278
Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (1.5 equiv).

  • Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Data Presentation: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

The following table shows representative data for the Sonogashira coupling of aryl bromides with various terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65695
21-HexynePd(OAc)₂ (1)CuI (2)i-Pr₂NHDMF801288
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene90892
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)DIPAAcetonitrile701085
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise to the mixture.

  • Heat the reaction to 65 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with a saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. This reaction is particularly useful for coupling phenols with aryl halides.

Data Presentation: Ullmann Condensation of Aryl Bromides with Phenols

The following data for the Ullmann condensation of 1-bromo-4-nitrobenzene with various phenols illustrates the scope of this reaction.

EntryPhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃NMP1202485
24-MethoxyphenolCu₂O (5)2,2,6,6-Tetramethyl-3,5-heptanedione (10)K₂CO₃Toluene1101892
34-CresolCuI (10)L-Proline (20)K₂CO₃DMSO903678
42,6-DimethylphenolCuBr (15)8-Hydroxyquinoline (30)K₃PO₄Pyridine1304865
Experimental Protocol: Ullmann Condensation

This protocol provides a general method for the Ullmann condensation of this compound with a phenol.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon.

  • Add this compound (1.0 equiv), the phenol (1.5 equiv), and anhydrous NMP.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with toluene and filter through a pad of Celite.

  • Wash the filtrate with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Development: Synthesis of Bosutinib Intermediate

This compound is a valuable precursor for the synthesis of complex pharmaceutical molecules. For instance, a structurally related compound, 5-bromo-2-methoxyphenol, is utilized in the synthesis of a key intermediate for Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] The synthetic pathway involves a series of transformations including Friedel-Crafts acylation, alkylation, bromination, cyanation, and intramolecular cyclization.

Bosutinib functions as a dual inhibitor of Src and Abl kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and migration.[2][3][4] Aberrant activation of these kinases is a hallmark of certain cancers.

Signaling Pathways and Experimental Workflows

Cross_Coupling_Workflow A 4-bromo-2-methoxy- 6-methylphenol B Cross-Coupling Reaction A->B C Suzuki-Miyaura (C-C) B->C D Buchwald-Hartwig (C-N) B->D E Heck (C-C) B->E F Sonogashira (C-C) B->F G Ullmann (C-O) B->G H Functionalized Phenol Derivatives C->H D->H E->H F->H G->H I Drug Discovery & Development H->I Bosutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Abl Abl Src->Abl PI3K PI3K Src->PI3K RAS RAS Src->RAS JAK JAK Src->JAK STAT STAT Abl->STAT Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression JAK->STAT STAT->Gene_Expression

References

Application of 4-Bromo-2-methoxy-6-methylphenol and its Analogues in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: Direct medicinal chemistry applications and biological activity data for 4-bromo-2-methoxy-6-methylphenol are not extensively documented in publicly available literature. However, its close structural analogue, 4-bromo-2-methoxyphenol (4-bromoguaiacol) , and related derivatives are well-studied as versatile building blocks and pharmacophores in drug discovery. This document will focus on the applications of this core scaffold, providing a comprehensive overview of its utility, supported by data on its derivatives, and detailed experimental protocols. The principles and methodologies described herein are directly applicable to the investigation of this compound.

Introduction

4-Bromo-2-methoxyphenol and its derivatives are a class of phenolic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The presence of a phenolic hydroxyl group, a methoxy group, and a bromine atom on the aromatic ring provides a unique combination of reactive sites and physicochemical properties. These features make this scaffold a valuable starting material for the synthesis of complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant agents.

Synthetic Applications

4-Bromo-2-methoxyphenol is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to construct carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex drug molecules.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: The bromine atom allows for palladium-catalyzed cross-coupling with boronic acids to form biaryl structures, a common motif in bioactive compounds.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, crucial for the synthesis of various pharmacologically active amines.

  • Ullmann Condensation: Copper-catalyzed coupling with phenols to form diaryl ethers, which are key intermediates in the synthesis of molecules like Bosutinib, a tyrosine kinase inhibitor.[1]

  • Diels-Alder Reactions: Derivatives can be converted into masked o-benzoquinones, which can then undergo Diels-Alder reactions to create polyfunctionalized bicyclic systems.[2]

A key application of a related isomer, 5-bromo-2-methoxyphenol, is in the multi-step synthesis of a key intermediate for Bosutinib, a drug used to treat chronic myelogenous leukemia (CML).[3][4] This highlights the importance of the brominated methoxyphenol scaffold in accessing complex pharmaceutical agents.

Biological Activities and Therapeutic Potential

Derivatives of the 4-bromo-2-methoxyphenol scaffold have demonstrated a range of promising biological activities.

Anticancer Activity

Numerous derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][7]

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. Derivatives of 4-bromo-2-methoxyphenol are thought to exert their effects by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[8]

Antioxidant Activity

The phenolic hydroxyl group is a key feature that imparts antioxidant properties through radical scavenging mechanisms.[7][9] Several bromophenol derivatives have shown the ability to ameliorate oxidative damage in cellular models.[7][9]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of the 4-bromo-2-methoxyphenol scaffold.

Table 1: Anticancer Activity of 4-Bromo-2-methoxyphenol Derivatives and Analogues [6]
Compound ID Derivative Class Cancer Cell Line IC50 (µM)
WLJ18Bromophenol derivativeA549 (Lung)7.10 ± 0.53
Bel7402 (Liver)9.68 ± 0.76
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)Acetylated BromophenolK562 (Leukemia)Not specified, induced apoptosis
Table 2: Anti-inflammatory Activity of Structurally Related Methoxyphenolic Compounds [10]
Compound ID Cell Line Target/Assay IC50 Value (µM)
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7NO Production14.22 ± 1.25
PGE2 Production10.98 ± 6.25
2-methoxy-4-vinylphenolRAW 264.7NO ProductionDose-dependent inhibition

Signaling Pathways and Mechanisms of Action

The biological effects of 4-bromo-2-methoxyphenol derivatives are often mediated through the modulation of critical cellular signaling pathways.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Bromophenol Bromophenol Derivatives Bromophenol->PI3K Inhibition Synthesis_Workflow Start Starting Material (2-methoxyphenol) Reaction Bromination (Br₂ in Acetic Acid) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Final Product (4-Bromo-2-methoxyphenol) Purification->Product

References

Application Notes: 4-Bromo-2-methoxy-6-methylphenol as a Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-bromo-2-methoxy-6-methylphenol as a key building block in the synthesis of novel agrochemicals. While direct synthesis pathways for commercial agrochemicals from this specific precursor are not widely documented, its structural similarity to the core of existing herbicides, such as bromoxynil, makes it a molecule of significant interest for the development of new crop protection agents.

This document will use the synthesis and mode of action of bromoxynil, a photosystem II (PSII) inhibitor, as a representative example to illustrate the potential applications and synthetic strategies that could be adapted for derivatives of this compound.

Rationale for Use in Agrochemical Synthesis

This compound possesses a unique combination of functional groups that make it an attractive starting material for the synthesis of bioactive molecules:

  • Brominated Phenolic Ring: The presence of a bromine atom on the aromatic ring is a common feature in many successful herbicides and fungicides. Halogenation can enhance the lipophilicity of a molecule, facilitating its transport across biological membranes to the target site. It can also influence the electronic properties of the molecule, which is crucial for binding to target enzymes or proteins.

  • Hydroxyl Group: The phenolic hydroxyl group provides a reactive site for various chemical modifications, such as etherification and esterification, allowing for the introduction of diverse functionalities to modulate the compound's biological activity, selectivity, and environmental fate.

  • Methoxy and Methyl Groups: These substituents on the aromatic ring can influence the steric and electronic properties of the molecule, potentially leading to improved target specificity and reduced off-target effects.

Representative Agrochemical: Bromoxynil

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective, contact, post-emergence herbicide used to control annual broadleaf weeds in various crops, including cereals, corn, and sorghum.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2][3]

Hypothetical Synthesis Pathway from a Related Precursor

While not a direct synthesis from this compound, the synthesis of bromoxynil from a related precursor, 4-hydroxybenzonitrile, illustrates a potential synthetic route. A similar strategy could be envisioned for the target molecule.

G cluster_0 Hypothetical Synthesis of a Bromoxynil Analog 4-hydroxy-3-methoxy-5-methylbenzonitrile 4-hydroxy-3-methoxy-5-methylbenzonitrile Product This compound Analog Herbicide 4-hydroxy-3-methoxy-5-methylbenzonitrile->Product Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Product

Caption: Hypothetical synthesis of a bromoxynil analog.

Quantitative Data

The following table summarizes key data for bromoxynil, which can serve as a benchmark for the development of new agrochemicals from this compound.

ParameterValueReference
Chemical Identity
IUPAC Name3,5-dibromo-4-hydroxybenzonitrile[1]
CAS Number1689-84-5[1]
Molecular FormulaC₇H₃Br₂NO[1]
Molecular Weight276.91 g/mol [1]
Physicochemical Properties
Melting Point194-195 °C[1]
Water Solubility130 mg/L (at 25 °C)[1]
Herbicidal Activity
Mode of ActionPhotosystem II inhibitor[2][3]
Application Rate0.3 - 0.4 kg/ha [4]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of novel agrochemicals derived from this compound.

General Procedure for the Bromination of a Phenolic Precursor

This protocol is based on the synthesis of bromoxynil and can be adapted for the bromination of 4-hydroxy-3-methoxy-5-methylbenzonitrile, a hypothetical precursor structurally related to this compound.

Materials:

  • 4-hydroxy-3-methoxy-5-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve 4-hydroxy-3-methoxy-5-methylbenzonitrile (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired brominated product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Evaluating Herbicidal Activity (Post-emergence)

This protocol describes a general method for assessing the post-emergence herbicidal efficacy of a newly synthesized compound.

Materials:

  • Test compound

  • Acetone

  • Tween 20 (surfactant)

  • Deionized water

  • Pots with soil

  • Seeds of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber

Procedure:

  • Sow seeds of the target weed species in pots filled with a standard potting mix.

  • Grow the plants in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the final spray solution by diluting the stock solution with deionized water containing 0.5% (v/v) Tween 20 to achieve the desired application rate (e.g., 0.1, 0.5, 1.0 kg/ha ).

  • Apply the spray solution to the plants in a calibrated spray chamber to ensure uniform coverage. A control group should be sprayed with the solvent and surfactant only.

  • Return the treated plants to the growth chamber.

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • For quantitative assessment, harvest the above-ground biomass at 21 DAT, dry in an oven at 70°C for 72 hours, and record the dry weight.

Mode of Action: Inhibition of Photosystem II

Herbicides derived from brominated phenols, like bromoxynil, typically act by inhibiting photosynthesis. They bind to the D1 protein of the photosystem II complex in the chloroplast thylakoid membrane, blocking the electron transport chain. This leads to the production of reactive oxygen species and subsequent cell death.

G cluster_1 Mode of Action: PSII Inhibition PSII_Inhibitor PSII Inhibitor (e.g., Bromoxynil Analog) D1_Protein D1 Protein of PSII PSII_Inhibitor->D1_Protein Binds to Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport Blocks ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport->ROS_Production Disruption leads to Cell_Death Cell Death ROS_Production->Cell_Death Induces

Caption: Signaling pathway of a PSII-inhibiting herbicide.

Conclusion

This compound represents a promising, yet underexplored, precursor for the development of novel agrochemicals. By leveraging established synthetic methodologies and understanding the mode of action of structurally related herbicides like bromoxynil, researchers can efficiently design and evaluate new compounds with potentially improved efficacy, selectivity, and environmental profiles. The protocols and data presented herein provide a solid foundation for initiating such research endeavors.

References

Application Notes and Protocols for the Bromination of 2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bromination of 2-methoxy-6-methylphenol, a process of significant interest in synthetic organic chemistry for the generation of functionalized aromatic intermediates. These intermediates are valuable building blocks in the development of novel pharmaceutical compounds and other fine chemicals. The protocol is based on established methods for the bromination of analogous phenolic compounds, providing a solid foundation for successful synthesis.

Data Presentation

Due to the limited availability of specific data for the direct bromination of 2-methoxy-6-methylphenol, the following table summarizes reaction conditions and outcomes for the bromination of a structurally similar compound, 2,6-dimethoxy-4-methylphenol, as described in patent literature. This data can serve as a valuable starting point for optimizing the bromination of 2-methoxy-6-methylphenol.

Table 1: Reaction Parameters for the Bromination of 2,6-dimethoxy-4-methylphenol with Bromine [1]

ParameterValue
Substrate2,6-dimethoxy-4-methylphenol
Brominating AgentBromine (Br₂)
PromoterGlacial Acetic Acid
Solvent1,2-dichloroethane
Reaction Temperature35°C
Reaction Time10 hours
Molar Ratio (Substrate:Bromine)1:1
Yield98.1%
Product Purity (HPLC)99.6%

Experimental Protocol

This protocol details a method for the bromination of 2-methoxy-6-methylphenol using bromine and glacial acetic acid as a promoter, adapted from a procedure for a similar substrate.[1]

Materials:

  • 2-methoxy-6-methylphenol

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 1,2-dichloroethane (or other suitable chlorinated solvent)

  • Reaction flask (three-necked, round-bottom)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Ice bath

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a thermometer, add 2-methoxy-6-methylphenol.

  • Solvent and Promoter Addition: Add 1,2-dichloroethane and glacial acetic acid to the reaction flask. The recommended solvent volume is approximately 3-7 times the mass of the substrate.

  • Temperature Control: Stir the mixture and bring the reaction temperature to the desired setpoint (e.g., 30-50°C) using a heating mantle.

  • Bromine Addition: Carefully add bromine dropwise to the stirred solution via the dropping funnel over a period of 1-3 hours. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: After the addition of bromine is complete, allow the reaction to proceed at the set temperature for 5-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to 10°C in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by filtration and wash it with a cold solvent.

  • Drying: Dry the isolated product under vacuum to remove any residual solvent.

  • Characterization: Characterize the final product by appropriate analytical methods, such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety Precautions:

  • 2-methoxy-6-methylphenol: Harmful if swallowed and causes serious eye irritation.[2]

  • Bromine: Highly toxic, corrosive, and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.

  • 1,2-dichloroethane: Flammable liquid and vapor, harmful if swallowed, and suspected of causing cancer. Use in a well-ventilated area and avoid ignition sources.

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling any chemicals.[3]

  • Ensure adequate ventilation, such as working in a fume hood.[4][5]

  • In case of skin contact, immediately wash the affected area with plenty of soap and water.[4] If inhaled, move to fresh air.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] Seek medical attention if irritation persists.

Visualizations

Experimental Workflow Diagram:

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Combine 2-methoxy-6-methylphenol, 1,2-dichloroethane, and glacial acetic acid B Heat to 30-50°C A->B Heat C Add Bromine Dropwise B->C Maintain Temp D Stir for 5-20h C->D React E Cool to 10°C D->E Cool F Filter to Isolate Product E->F Crystallize G Dry Under Vacuum F->G Dry H Characterize Product (NMR, MS, MP) G->H Analyze

References

Application Notes and Protocols for the Methylation of 4-bromo-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedure for the methylation of 4-bromo-6-methylphenol to synthesize 4-bromo-1-methoxy-2-methylbenzene. The protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3]

Introduction

The methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of chemical intermediates and active pharmaceutical ingredients. The Williamson ether synthesis offers a reliable method for this conversion, proceeding via an SN2 mechanism.[1][2][4] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, to form the corresponding ether.[1][2][5] In this application note, we detail a protocol for the methylation of 4-bromo-6-methylphenol, a substituted phenol, to yield 4-bromo-1-methoxy-2-methylbenzene.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-bromo-6-methylphenol 4-bromo-6-methylphenol phenoxide_ion Phenoxide Ion 4-bromo-6-methylphenol->phenoxide_ion NaOH 4-bromo-1-methoxy-2-methylbenzene 4-bromo-1-methoxy-2-methylbenzene phenoxide_ion->4-bromo-1-methoxy-2-methylbenzene CH3I or (CH3)2SO4 experimental_workflow Experimental Workflow for Methylation cluster_reaction_setup Reaction Setup cluster_methylation Methylation cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 4-bromo-6-methylphenol in solvent B Add base (e.g., K2CO3) A->B C Stir to form phenoxide B->C D Add methylating agent (e.g., CH3I) C->D E Reflux and monitor by TLC D->E F Cool and filter E->F G Solvent evaporation F->G H Extraction with diethyl ether G->H I Wash with aqueous solutions H->I J Dry organic layer I->J K Purify by recrystallization or chromatography J->K L Characterize product (NMR, MP) K->L sn2_mechanism SN2 Mechanism of Methylation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products phenoxide Ar-O⁻ (Nucleophile) ts [Ar---O---CH₃---X]ᵟ⁻ phenoxide->ts Backside attack methyl_halide CH₃-X (Electrophile) methyl_halide->ts ether Ar-O-CH₃ (Ether) ts->ether halide X⁻ (Leaving Group) ts->halide

References

Application Notes and Protocols for the Quantification of 4-Bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-6-methylphenol is a substituted phenolic compound with potential applications in pharmaceutical synthesis and as a reference standard in environmental and metabolic studies. Accurate and precise quantification of this analyte is crucial for quality control, process monitoring, and various research and development activities. This document provides a comprehensive overview of validated analytical methods for the quantification of this compound, including detailed experimental protocols and a comparison of their performance characteristics. The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation.[1]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of this compound.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, with UV detection.[1]Separation of volatile compounds followed by mass-based detection.[1]Measurement of light absorbance by the analyte at a specific wavelength.[1]
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL~1.5 µg/mL
Linearity (R²) >0.999>0.999>0.995
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%90-110%
Sample Preparation Simple filtration and dilution.Requires derivatization.[1]Simple dilution.
Analysis Time per Sample ~15-20 minutes~30-40 minutes~5-10 minutes
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine analysis of this compound in various sample matrices.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.[1]

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1]

  • Sample Preparation:

    • For Drug Substances: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • For Drug Products (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder and extract the analyte with a suitable solvent (e.g., mobile phase). Sonicate and vortex to ensure complete extraction. Centrifuge and dilute the supernatant to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detection wavelength: Approximately 288 nm (determine the λmax experimentally)

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex mixtures or at trace levels. Derivatization is required to improve the volatility of the analyte.[1]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 µg/mL to 10 µg/mL.[1]

  • Sample Preparation:

    • For Biological Matrices (e.g., Plasma, Urine): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. Evaporate the solvent and reconstitute the residue in dichloromethane to a concentration within the calibration range.

    • For other samples: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range.

  • Derivatization:

    • Transfer 100 µL of each standard and sample solution to a clean vial.

    • Add 50 µL of BSTFA with 1% TMCS.[1]

    • Cap the vials and heat at 70°C for 30 minutes.[1]

  • Chromatographic Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound (e.g., m/z 274, 259).[1]

Quantification: Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the quantification of this compound in simple mixtures with no interfering substances that absorb at the same wavelength.[1]

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in ethanol.

    • Scan its absorbance from 200 to 400 nm to determine the λmax (approximately 288 nm).[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (100 µg/mL) in ethanol.[1]

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.[1]

  • Sample Preparation:

    • Dissolve the sample mixture in ethanol to achieve a concentration of this compound within the calibration range.[1]

  • Measurement:

    • Measure the absorbance of the blank (ethanol), standard solutions, and sample solution at the λmax.[1]

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from this curve.

Visualizations

The following diagrams illustrate the experimental and logical workflows for the analytical quantification of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sp1 Weighing/ Measurement sp2 Dissolution/ Extraction sp1->sp2 sp3 Dilution sp2->sp3 sp4 Filtration/ Cleanup sp3->sp4 ca1 Injection sp4->ca1 ca2 Separation (HPLC/GC) ca1->ca2 ca3 Detection (UV/MS) ca2->ca3 dp1 Peak Integration ca3->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Quantification dp2->dp3

Caption: General experimental workflow for chromatographic analysis.

Caption: Logical workflow for selecting an analytical method.

References

Application Note: HPLC Analysis of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-bromo-2-methoxy-6-methylphenol. The described protocol is essential for quality control, purity assessment, and stability studies in research and drug development settings. The method utilizes a C18 column with a gradient elution of acetonitrile and water, modified with phosphoric acid, and UV detection. This document provides a comprehensive guide, including instrumentation, a detailed experimental protocol, and expected performance data based on the analysis of structurally similar compounds.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Accurate and precise analytical methods are crucial for monitoring its purity, identifying potential impurities, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such phenolic compounds.[1][2] This application note outlines a validated HPLC method that can be readily implemented for the routine analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[3][4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ultrapure water

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

A reverse-phase HPLC method with a simple mobile phase of acetonitrile, water, and an acid modifier is effective for the analysis of similar phenolic compounds.[5][6][7]

ParameterRecommended Setting
Stationary Phase C18 silica-based column
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~288 nm (based on 4-Bromo-2-methoxyphenol)[4]
Injection Volume 10 µL
Sample Solvent 50:50 Acetonitrile/Water
Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the sample solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1 µg/mL to 20 µg/mL).

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the sample solvent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound, based on data from structurally related brominated and methoxylated phenols.[4][8][9]

Table 1: Expected Method Performance Characteristics

ParameterExpected Value
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Linearity (R²) >0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 2: Typical Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% H₃PO₄)% Mobile Phase B (Acetonitrile)
0.05050
15.02080
20.02080
22.05050
30.05050

Experimental Protocols & Workflows

HPLC Analysis Workflow

The overall workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Generation Quantification->Report

Caption: HPLC Analysis Workflow Diagram.

Signaling Pathway (Illustrative)

While not a biological signaling pathway, the logical flow of method development and validation follows a structured path.

Method_Development_Pathway cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis LitReview Literature Review & Method Scouting ColumnSelection Column Selection (C8/C18) LitReview->ColumnSelection MobilePhaseOpt Mobile Phase Optimization ColumnSelection->MobilePhaseOpt DetectionWL Detection Wavelength Selection MobilePhaseOpt->DetectionWL Specificity Specificity DetectionWL->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineUse Routine Sample Analysis Robustness->RoutineUse

References

Application Notes and Protocols for the Development of Novel Compounds from 4-Bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing 4-bromo-2-methoxy-6-methylphenol as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. While direct literature on this specific substituted phenol is limited, its structural motifs—a reactive bromine atom, a nucleophilic hydroxyl group, and a sterically influencing methyl group—make it an attractive scaffold for chemical diversification. The protocols and data presented herein are based on established methodologies for structurally related bromophenols and serve as a robust starting point for research and development.

Introduction

This compound is a halogenated aromatic compound with multiple reactive sites amenable to a variety of organic transformations. The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[1] The phenolic hydroxyl group can be readily alkylated or acylated to generate ethers and esters, respectively, which can significantly modulate the biological activity of the resulting molecules. The methoxy and methyl groups on the aromatic ring influence the electronic and steric properties of the molecule, which can be leveraged for designing compounds with specific target affinities.

Derivatives of structurally similar bromophenols have exhibited a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3] For instance, certain bromophenol derivatives have been shown to induce apoptosis in cancer cell lines and inhibit key inflammatory pathways such as NF-κB and MAPK signaling.[2][4] These findings underscore the potential of developing novel therapeutic agents from this compound.

Synthetic Protocols

The following protocols describe key chemical transformations that can be applied to this compound to generate a library of novel compounds. These protocols are based on well-established procedures for similar substrates and may require optimization for this specific starting material.[5][6]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a biaryl derivative. This reaction is fundamental for the synthesis of compounds with extended aromatic systems, which are common in many drug molecules.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting phenol.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromophenols

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(4-Bromo-2,5-dimethoxyphenyl)boronic acid4-BromoanisolePd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901292
2(4-Bromo-2,5-dimethoxyphenyl)boronic acid4-BromoanisolePd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901288
34-Bromo-6-methylbenzo[d]thiazolePhenylboronic acidPd₂(dba)₃ (10)Na₂CO₃1,4-Dioxane/H₂O (2:1)Reflux4-

Data adapted from references[5][6] for illustrative purposes. Yields are not guaranteed and will require optimization for this compound.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat and stir (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent and wash with water/brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J Final Biaryl Product I->J

Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: O-Alkylation for Ether Synthesis

This protocol provides a general method for the O-alkylation of this compound to synthesize novel ether derivatives. This modification can improve metabolic stability and alter the pharmacokinetic properties of the parent molecule.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the anhydrous solvent.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) to the solution and stir for 15-30 minutes at room temperature.

  • Alkyl Halide Addition: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux in acetone) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the desired ether derivative.

Spectroscopic Data for a Related Bromophenol Derivative

The following table provides representative NMR data for a structurally related bromophenol derivative, which can be used as a reference for the characterization of novel compounds synthesized from this compound.

Compound1H NMR (400 MHz, CDCl₃) δ (ppm)13C NMR (100 MHz, CDCl₃) δ (ppm)Reference
(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate7.21 (d, J = 1.9 Hz, 2H), 6.94 (d, J = 1.9 Hz, 2H), 4.52 (s, 4H), 3.85 (s, 6H), 2.36 (s, 6H)167.84, 152.55, 137.89, 136.87, 124.36, 117.21, 111.57, 56.30, 45.19, 20.44[3]

Potential Biological Activities and Signaling Pathways

Derivatives of bromophenols have been reported to possess a variety of biological activities. The following table summarizes the anticancer and anti-inflammatory activities of some of these compounds. These data suggest that novel compounds derived from this compound may exhibit similar properties.

Biological Activity of Structurally Related Bromophenol Derivatives

Compound IDDerivative ClassBiological EffectCell LineIC₅₀ (µM) or Key FindingsReference
WLJ18Bromophenol derivativeAnticancerA549 (Lung)7.10 ± 0.53[2]
WLJ18Bromophenol derivativeAnticancerBel7402 (Liver)9.68 ± 0.76[2]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)Acetylated BromophenolAnticancerK562 (Leukemia)Induced apoptosis[2]
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanoneAcetophenoneAnti-inflammatoryBV-2 (microglia)Inhibits pro-inflammatory responses[2]
2-methoxy-4-vinylphenolMethoxyphenol derivativeAnti-inflammatoryRAW264.7 (macrophages)Inhibited NO and PGE2 production via suppression of NF-κB and MAPK activation[2]

Many phenolic compounds exert their biological effects by modulating key cellular signaling pathways.[2] The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a common target for anticancer agents.[2] Its dysregulation is a hallmark of many cancers. Polyphenolic compounds are known to modulate this pathway, suggesting a potential mechanism for their anticancer activity.[2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Promotion Bromophenol_Derivative Bromophenol Derivative Bromophenol_Derivative->PI3K Inhibition

Modulation of the PI3K/Akt Signaling Pathway.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its versatile chemical handles allow for the generation of diverse molecular architectures through well-established synthetic methodologies. The demonstrated anticancer and anti-inflammatory activities of structurally related bromophenols provide a strong rationale for the exploration of derivatives of this compound as potential therapeutic agents. The protocols and data presented in this document offer a foundational guide for researchers to unlock the potential of this valuable chemical building block in drug discovery and development.

References

Investigating the Antioxidant Properties of 4-bromo-2-methoxy-6-methylphenol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a well-established class of antioxidants, playing a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The compound 4-bromo-2-methoxy-6-methylphenol and its derivatives are of significant interest due to their structural similarities to known potent antioxidants. The presence of a hydroxyl group on the aromatic ring, combined with electron-donating methoxy and methyl groups, and the influence of a bromine substituent, suggests a strong potential for free radical scavenging and modulation of cellular antioxidant defense mechanisms.

These application notes provide a comprehensive overview of the methodologies to investigate the antioxidant properties of this compound derivatives. This document includes detailed protocols for key in vitro and cell-based antioxidant assays, a plausible synthetic route for the parent compound, and a discussion of the underlying signaling pathways.

Data Presentation: Antioxidant Activity of Structurally Related Phenolic Compounds

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize the antioxidant activities of structurally related bromophenol and methoxyphenol derivatives to provide a comparative context for researchers.

Table 1: In Vitro Antioxidant Activity of Bromophenol Derivatives and Standards

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterDPPH9.67 - 21.90Butylated hydroxytoluene (BHT)83.84
Novel Bromophenol Derivatives (20-24)DPPH-α-Tocopherol-
Novel Bromophenol Derivatives (20-24)ABTS•+-Trolox-
Hypothetical Data for this compoundDPPH[Expected Range: 10-100]Ascorbic Acid~25
Hypothetical Data for this compoundABTS[Expected Range: 5-50]Trolox~15

Note: The IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency. The hypothetical data is an educated estimation based on the activities of similar phenolic structures and should be experimentally verified.

Table 2: Cellular Antioxidant Activity of Bromophenol Derivatives

Compound/DerivativeCell LineAssayResultReference Compound
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneHepG2CAAMore potent than LuteolinLuteolin
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneHepG2CLPAAMore potent than Quercetin & LuteolinQuercetin, Luteolin
(oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetateHaCaTH2O2-induced oxidative damageAmeliorated oxidative damage-
Hypothetical Data for this compoundHepG2CAA[Expected to show significant activity]Quercetin

Note: CAA (Cellular Antioxidant Activity) and CLPAA (Cellular Lipid Peroxidation Antioxidant Activity) assays provide a more biologically relevant measure of antioxidant potential by considering cellular uptake and metabolism.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for a structurally similar compound and provides a plausible route for the synthesis of this compound.

Materials:

  • 2-methoxy-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-methoxy-6-methylphenol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Visualization of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start Start: 2-methoxy-6-methylphenol dissolve Dissolve in Dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add N-Bromosuccinimide cool->add_nbs react Stir at Room Temperature (4-6h) add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 monitor->quench extract Extract & Wash quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End Product: this compound purify->end_product

A streamlined workflow for the synthesis of the target compound.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1]

This assay measures the ability of the test compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound stock solution (in methanol or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and positive control in methanol.

  • In a 96-well microplate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the sample.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay[1]

This assay measures the capacity of the test compound to scavenge the ABTS radical cation.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Test compound stock solution

  • Trolox (positive control)

  • Ethanol or PBS

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and positive control.

  • In a 96-well microplate, add 10 µL of each dilution to the wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Visualization of In Vitro Antioxidant Assay Workflow:

G cluster_invitro In Vitro Antioxidant Assay Workflow start Prepare Test Compound Dilutions prepare_dpph Prepare DPPH Solution start->prepare_dpph prepare_abts Prepare ABTS•+ Solution start->prepare_abts mix_dpph Mix Compound with DPPH prepare_dpph->mix_dpph mix_abts Mix Compound with ABTS•+ prepare_abts->mix_abts incubate_dpph Incubate (30 min, dark) mix_dpph->incubate_dpph incubate_abts Incubate (6 min) mix_abts->incubate_abts read_dpph Measure Absorbance at 517 nm incubate_dpph->read_dpph read_abts Measure Absorbance at 734 nm incubate_abts->read_abts calculate_dpph Calculate % Inhibition & IC50 read_dpph->calculate_dpph calculate_abts Calculate % Inhibition & IC50 read_abts->calculate_abts

Workflow for DPPH and ABTS antioxidant assays.
Protocol 4: Cellular Antioxidant Activity (CAA) Assay[2][3]

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.

Materials:

  • HepG2 human hepatocarcinoma cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to adhere and reach confluence.

  • Wash the cells with PBS.

  • Incubate the cells with 25 µM DCFH-DA in cell culture medium for 1 hour at 37°C.

  • Wash the cells with PBS to remove the excess probe.

  • Add different concentrations of the test compound and positive control to the cells and incubate for 1 hour.

  • Add AAPH solution (600 µM) to induce oxidative stress.

  • Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour using a fluorescence microplate reader with excitation at 485 nm and emission at 538 nm.

  • Calculate the CAA value using the area under the curve (AUC) for the fluorescence kinetics: CAA (%) = (1 - (AUCsample / AUCcontrol)) * 100

  • Determine the IC50 value by plotting the CAA values against the concentration of the compound.

Protocol 5: Western Blot Analysis of Nrf2 Activation[4][5]

This protocol is used to determine if the test compound can activate the Nrf2 signaling pathway by assessing the protein levels of Nrf2 and its downstream targets.

Materials:

  • HepG2 cells or other relevant cell line

  • Test compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed and culture cells to 70-80% confluency.

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 6, 12, or 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins (20-40 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).

Signaling Pathway: The Nrf2-Keap1 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress or activators like certain phenolic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), upregulating their expression and enhancing the cell's antioxidant capacity.

Visualization of the Nrf2-Keap1 Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & promotes degradation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Antioxidant Antioxidant Compound (e.g., Bromophenol Derivative) Antioxidant->Keap1 Induces conformational change ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates transcription

The Nrf2-Keap1 signaling pathway and its activation by antioxidants.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the comprehensive investigation of the antioxidant properties of this compound derivatives. By employing a combination of in vitro chemical assays and cell-based models, researchers can elucidate the direct radical scavenging capabilities and the cellular protective mechanisms of these compounds. The potential modulation of the Nrf2-Keap1 pathway represents a key area of investigation for understanding their mode of action and therapeutic potential in diseases associated with oxidative stress. The provided data on related compounds serves as a valuable benchmark for these future studies.

Application Notes and Protocols: 4-bromo-2-methoxy-6-methylphenol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the prospective use of 4-bromo-2-methoxy-6-methylphenol as a monomer for the synthesis of novel phenolic polymers. The protocols provided are based on established methods for the polymerization of phenolic compounds and the characterization of the resulting materials. The unique substitution pattern of this compound, featuring a reactive phenolic hydroxyl group, a bromine atom for potential post-polymerization modification, and methoxy and methyl groups influencing solubility and reactivity, suggests its potential for creating functional polymers with applications in high-performance materials and specialty chemicals.

Potential Applications in Materials Science

Polymers derived from this compound are hypothesized to exhibit a range of desirable properties owing to their aromatic backbone and functional groups. These potential applications include:

  • High-Performance Thermosets: The phenolic structure can lead to polymers with high thermal stability and flame retardancy, suitable for applications in aerospace, automotive, and electronics where resistance to high temperatures and fire is critical.[1]

  • Antioxidant Materials: Phenolic compounds are known for their antioxidant properties. Polymers incorporating this monomer could be used as antioxidant additives for plastics, elastomers, and coatings to prevent degradation from oxidation.[2][3]

  • Functional Polymer Precursors: The bromine atom on the aromatic ring serves as a versatile handle for post-polymerization modification. This allows for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as drug delivery, sensors, or separation membranes.

  • Composite Materials: The resulting phenolic resin can be used as a matrix for fiber-reinforced composites, potentially offering enhanced mechanical properties and thermal resistance.[4][5]

Hypothetical Material Properties

The following table summarizes the projected quantitative data for a hypothetical polymer synthesized from this compound, referred to as Poly(this compound). These values are estimations based on typical properties of related phenolic polymers and should be confirmed by experimental analysis.

PropertyProjected ValueTest MethodReference Standard
Thermal Properties
Glass Transition Temp (Tg)160 - 190 °CDSCASTM D3418
Decomposition Temp (TGA)Onset > 300 °C (in N₂)TGAASTM E1131
Char Yield at 800 °C> 50% (in N₂)TGAASTM E1131
Mechanical Properties
Tensile Strength40 - 70 MPaTensile TestASTM D638
Flexural Modulus3 - 5 GPaFlexural TestASTM D790
Antioxidant Activity
DPPH Radical ScavengingIC₅₀: 10 - 50 µg/mLDPPH Assay-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Poly(this compound) are provided below.

This protocol describes a method for the oxidative polymerization of this compound to produce a polyphenylene oxide-type polymer.[6][7][8][9]

Materials:

  • This compound (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Oxygen gas (oxidant)

Procedure:

  • Catalyst Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and an oxygen inlet, dissolve CuBr and TMEDA in toluene under a gentle stream of oxygen. Stir until a homogenous blue solution is formed.

  • Monomer Addition: Dissolve this compound in toluene and add it to the catalyst solution.

  • Polymerization: Vigorously stir the reaction mixture at room temperature under a continuous flow of oxygen. The reaction progress can be monitored by the increase in viscosity of the solution. The reaction is typically carried out for 4-24 hours.

  • Polymer Precipitation: After the desired reaction time, pour the viscous polymer solution into a large excess of methanol with stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

This protocol outlines a greener alternative for polymerization using an enzyme catalyst.[10][11][12][13]

Materials:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP) (enzyme catalyst)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Phosphate buffer (pH 7.0)

  • Dioxane (co-solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Reaction Setup: In a beaker, dissolve this compound in a mixture of phosphate buffer and dioxane.

  • Enzyme Addition: Add HRP to the monomer solution and stir gently to dissolve.

  • Initiation of Polymerization: Slowly add hydrogen peroxide to the reaction mixture dropwise with continuous stirring. The formation of a precipitate indicates polymer formation.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 12-48 hours.

  • Polymer Isolation: Separate the precipitated polymer by centrifugation or filtration.

  • Purification: Wash the polymer repeatedly with a water/dioxane mixture followed by methanol to remove the enzyme and unreacted starting materials.

  • Drying: Dry the purified polymer under vacuum at 50 °C.

Thermogravimetric analysis (TGA) is used to determine the thermal stability of the synthesized polymer.[14][15][16][17][18]

Instrument: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air for oxidative stability) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the weight loss of the sample as a function of temperature. Determine the onset temperature of decomposition and the percentage of residual mass (char yield) at a specific temperature (e.g., 800 °C).

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate the radical scavenging activity of antioxidant compounds.[2][19]

Materials:

  • Poly(this compound) sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the polymer in methanol at a known concentration. Prepare a series of dilutions from the stock solution.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Reaction: In a test tube, mix a specific volume of each polymer dilution with a fixed volume of the DPPH solution. A control sample containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Keep the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the scavenging activity against the polymer concentration and determine the IC₅₀ value, which is the concentration of the polymer required to scavenge 50% of the DPPH radicals.

Visualizations

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data & Analysis monomer This compound poly_method Polymerization (Oxidative or Enzymatic) monomer->poly_method precipitation Precipitation & Purification poly_method->precipitation polymer Purified Polymer precipitation->polymer tga Thermal Stability (TGA) polymer->tga gpc Molecular Weight (GPC) polymer->gpc nmr_ftir Structural Analysis (NMR, FTIR) polymer->nmr_ftir antioxidant Antioxidant Activity (DPPH) polymer->antioxidant thermal_data Thermal Properties tga->thermal_data mw_data Molecular Weight Data gpc->mw_data structure_data Structural Information nmr_ftir->structure_data antioxidant_data Antioxidant Efficacy antioxidant->antioxidant_data

Caption: Workflow for synthesis and characterization of the polymer.

G Polymer Poly(phenolic) StableRadical Stabilized Polymer Radical Polymer->StableRadical Donates H• Radical Free Radical (R•) StableMolecule Stable Molecule (RH) Radical->StableMolecule Accepts H•

Caption: Proposed antioxidant mechanism of the phenolic polymer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 4-bromo-2-methoxy-6-methylphenol, a key intermediate in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when synthesizing this compound?

The most frequent challenges include low yields, the formation of isomeric byproducts, and over-bromination resulting in di-brominated species. The starting material, 2-methoxy-6-methylphenol, possesses a highly activated aromatic ring due to the electron-donating effects of the hydroxyl, methoxy, and methyl groups, making the reaction sensitive to conditions.

Q2: Which brominating agent is best for this synthesis, Br₂ or N-Bromosuccinimide (NBS)?

For achieving high regioselectivity (bromination at the C4 position), N-Bromosuccinimide (NBS) is often preferred. It provides a low concentration of Br₂ in situ, which can minimize side reactions.[1] Liquid bromine (Br₂) is more reactive and can lead to over-bromination and the formation of multiple isomers if the addition and temperature are not carefully controlled.[1]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material, product, and potential byproducts.

Q4: What are the primary side products I should expect?

The primary side products are typically other brominated isomers and polybrominated compounds. Due to the activating nature of the substituents, bromination can occur at other positions. Over-bromination can also occur, leading to di-bromo products.[1][2]

Q5: How can I purify the final product effectively?

The most common method for purification is column chromatography on silica gel.[3] This technique is effective at separating the desired 4-bromo isomer from unreacted starting material and other brominated byproducts. Recrystallization can also be an effective method if a suitable solvent system is identified.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider extending the reaction time. Ensure the brominating agent is pure and active; NBS, for example, should be a white crystalline solid.[1]
Suboptimal Reaction Temperature Temperature significantly impacts yield and selectivity. For bromination with NBS, reactions are often conducted at or below room temperature to control selectivity.[1] If using Br₂, lower temperatures (0-5 °C) are typically required to minimize side reactions.[1]
Poor Quality of Reagents Ensure the 2-methoxy-6-methylphenol starting material is pure and that the brominating agent has not decomposed. Use freshly opened or properly stored reagents.
Product Loss During Workup The phenolic product may have some solubility in aqueous solutions. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions (e.g., 3 times) to maximize recovery.[5]
Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible CauseSuggested Solution
Highly Reactive Brominating Agent Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂) to improve selectivity for the para-position relative to the hydroxyl group.[1]
Inappropriate Solvent Choice The choice of solvent can influence regioselectivity. Non-polar solvents may favor para-substitution. Consider solvents like dichloromethane (CH₂Cl₂) or acetonitrile.
Incorrect Reagent Addition Add the brominating agent slowly or portion-wise to the reaction mixture. This avoids localized high concentrations that can lead to less selective reactions and the formation of side products.[1]
Problem 3: Formation of Di-brominated Products
Possible CauseSuggested Solution
Incorrect Stoichiometry Carefully control the stoichiometry of the brominating agent. Use approximately 1.0 to 1.1 equivalents. A large excess will inevitably lead to di- and tri-brominated products.[1]
Reaction Temperature Too High Elevated temperatures can decrease selectivity and increase the rate of secondary bromination. Maintain the recommended reaction temperature.[1]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the synthesis and a logical flowchart for troubleshooting common issues.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Extraction cluster_purification 4. Purification A Dissolve 2-methoxy-6-methylphenol in Dichloromethane (DCM) B Cool solution in an ice bath (0 °C) A->B C Slowly add NBS (1.05 equiv) portion-wise B->C D Stir at 0 °C to room temp (Monitor by TLC) C->D E Quench with aq. Na₂S₂O₃ solution D->E F Extract with DCM (3x) E->F G Wash with brine, dry over anhydrous Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by silica gel column chromatography H->I J Obtain pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Yield or Impure Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Multiple Spots on TLC? Start->Cause2 Cause1->Cause2 No Sol1a Extend Reaction Time Cause1->Sol1a Yes Sol1b Check Reagent Purity (especially NBS) Cause1->Sol1b Yes SubCause2a Isomer Formation? Cause2->SubCause2a Yes SubCause2b Di-bromo Product? Cause2->SubCause2b Yes SubCause2a->SubCause2b No Sol2a1 Use NBS instead of Br₂ SubCause2a->Sol2a1 Yes Sol2a2 Lower Reaction Temp (0 °C) SubCause2a->Sol2a2 Yes Sol2a3 Add Brominating Agent Slowly SubCause2a->Sol2a3 Yes Sol2b1 Use only 1.0-1.1 eq. of Brominating Agent SubCause2b->Sol2b1 Yes

Caption: Troubleshooting flowchart for synthesis optimization.

High-Yield Experimental Protocol

This protocol is designed to favor high regioselectivity and yield for the synthesis of this compound.

Materials:

  • 2-methoxy-6-methylphenol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-6-methylphenol (1.0 equiv) in anhydrous dichloromethane (approx. 10 mL per mmol of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Bromination: Add N-Bromosuccinimide (1.05 equiv) to the cooled solution in small portions over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine/NBS.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.[5]

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to yield pure this compound.

Data on Synthesis Optimization

The selection of reaction parameters is critical for maximizing yield and purity. The following table summarizes the expected outcomes based on different experimental conditions.

ParameterCondition ACondition BCondition CExpected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)N-Bromosuccinimide (NBS)Condition A & C are preferred. NBS is milder and more selective, reducing the formation of isomers and di-brominated products.[1]
Temperature 0 °C to Room Temp.0 °C35 °CCondition A & B are optimal. Higher temperatures (Condition C) can lead to decreased selectivity and more side products.[1][2]
Solvent Dichloromethane (DCM)AcetonitrileAcetic AcidCondition A is a good starting point. Non-polar aprotic solvents often provide good selectivity. Acetic acid (Condition C) can sometimes alter reactivity by interacting with the phenolic hydroxyl group.[2]
Equivalents of Brominating Agent 1.05 eq.1.5 eq.1.05 eq.Condition A & C are optimal. Using a large excess of the brominating agent (Condition B) will significantly increase the amount of over-brominated side products.[1]
Predicted Yield HighModerate to LowModerate-
Predicted Purity HighLowModerate-

References

Technical Support Center: Purification of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-bromo-2-methoxy-6-methylphenol, a crucial intermediate for researchers in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from the starting materials, side reactions during bromination, or degradation of the product. These may include:

  • Unreacted 2-methoxy-6-methylphenol: The starting material for the bromination reaction.

  • Di-brominated species: Over-bromination can lead to the formation of dibromo-2-methoxy-6-methylphenol isomers.

  • Other positional isomers: Depending on the brominating agent and reaction conditions, bromine may add to other positions on the aromatic ring.

  • Oxidation byproducts: Phenols are susceptible to oxidation, which can result in colored impurities, often quinone-like structures.[1]

  • Residual brominating agent: Reagents like N-bromosuccinimide (NBS) or bromine may remain in the crude product.[1]

Q2: Which purification technique is best for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound.[2] The choice depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles.

  • Column chromatography is more suitable for separating complex mixtures of impurities or when isomers are present.[2]

Q3: My purified this compound is colored (e.g., yellow or brown). What could be the cause and how can I fix it?

A3: A colored product often indicates the presence of oxidized phenolic impurities.[1] To decolorize your product, you can:

  • Use activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.

  • Work under an inert atmosphere: Performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent further oxidation.[1]

Troubleshooting Purification Issues

Recrystallization
Issue Possible Cause Troubleshooting Steps
Low Yield - Too much solvent was used.- The cooling process was too rapid.- The product is too soluble in the chosen cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a different solvent or a mixed-solvent system.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution above its melting point.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Try a lower-boiling point solvent.- Use a seed crystal to induce crystallization at a lower temperature.
No Crystals Form - The solution is not supersaturated.- The solution is too dilute.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.- Add a seed crystal of the pure compound.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation - Inappropriate solvent system (eluent).- Column was packed improperly.- The sample was loaded incorrectly.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[3]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.
Product Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product Does Not Elute - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.

Experimental Protocols

Recrystallization Protocol (Two-Solvent System)

This protocol is a general guideline and may require optimization. A common solvent system for substituted phenols is an ethanol/water mixture.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point for brominated phenols is a mixture of hexanes and ethyl acetate.[5]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[6]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • You can start with a less polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20) to elute compounds with higher affinity for the silica gel.[6]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Guides

G cluster_synthesis Synthesis cluster_impurities Potential Impurities start 2-methoxy-6-methylphenol bromination Bromination start->bromination crude_product Crude this compound bromination->crude_product unreacted_sm Unreacted Starting Material crude_product->unreacted_sm contains dibrominated Di-brominated Product crude_product->dibrominated contains isomers Positional Isomers crude_product->isomers contains oxidation Oxidation Products crude_product->oxidation contains G start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot Troubleshoot check_purity->troubleshoot Purity Not OK troubleshoot->recrystallization Try Recrystallization troubleshoot->column_chromatography Try Column Chromatography

References

Technical Support Center: Purifying 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-2-methoxy-6-methylphenol. The following sections detail common issues encountered during the purification of this compound and provide protocols for effective impurity removal.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that may arise during the purification of this compound.

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on the typical synthesis of substituted phenols, the most common impurities in crude this compound include:

  • Unreacted Starting Material: 2-methoxy-6-methylphenol.

  • Isomeric Byproducts: Bromination occurring at other positions on the aromatic ring.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-2-methoxy-6-methylphenol.

  • Residual Reagents and Solvents: Traces of the brominating agent and reaction solvent may also be present.

Q2: My compound appears as an oil during recrystallization. How can I resolve this?

A2: "Oiling out" is a common issue for phenols with lower melting points. This occurs when the compound comes out of the solution at a temperature above its melting point. To address this, you can:

  • Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.

  • Allow the solution to cool more slowly to encourage crystal formation at a lower temperature.

  • Introduce a seed crystal to initiate crystallization.

  • Consider a different solvent system with a lower boiling point.

Q3: The yield after recrystallization is very low. What are the potential causes and solutions?

A3: Low recovery from recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant portion. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Insufficient cooling: Cool the solution in an ice bath after it has slowly reached room temperature to maximize crystal precipitation. You can also reduce the volume of the mother liquor and cool it again to obtain a second crop of crystals.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities. A good starting point for many substituted phenols is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running thin-layer chromatography (TLC) with different solvent ratios. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.

Data Presentation: Recrystallization Solvent Selection

Choosing an appropriate solvent is crucial for successful recrystallization. The following table provides guidance on solvent selection for phenolic compounds.

Solvent SystemSuitability
Ethanol/Water Highly recommended. This compound is likely to be soluble in hot ethanol and insoluble in cold water, providing a good differential for crystallization.[1]
Methanol/Water A viable alternative to ethanol/water with similar properties.
Hexane/Ethyl Acetate Can be used where hexane acts as the anti-solvent. The compound is typically more soluble in ethyl acetate.
Toluene May be suitable as a single solvent system if the solubility profile at different temperatures is favorable.

Experimental Protocols

The following are detailed methodologies for the two primary methods of purifying this compound.

Protocol 1: Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallization Path ColumnChrom Column Chromatography Crude->ColumnChrom Alternative Path HotFilter Hot Filtration (Optional) Dissolve->HotFilter Crystallize Cool to Crystallize HotFilter->Crystallize FilterWash Filter & Wash Crystals Crystallize->FilterWash Dry Dry Purified Product FilterWash->Dry PureProduct Pure Product Dry->PureProduct ColumnChrom->PureProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of polysubstituted phenols.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of polysubstituted phenols, offering potential causes and solutions.

ProblemPotential Cause(s)Troubleshooting Solution(s)
Low or No Yield of Desired Product Incomplete Deprotonation: The phenolic proton may require a sufficiently strong base for complete deprotonation to the phenoxide intermediate.[1]- Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the phenoxide.[1]- Carefully monitor the reaction for indicators of complete deprotonation (e.g., cessation of gas evolution with NaH).[1]
Poor Reactivity of Starting Materials: Steric hindrance or deactivating electronic effects on the aromatic ring can slow down the reaction.[2]- Increase reaction temperature or time, monitoring for product degradation.- Switch to a more reactive catalyst or reagent system. For example, in C-H functionalization, catalyst and ligand choice is critical.[3]
Side Reactions: Competing reactions, such as O-alkylation vs. C-alkylation, or reactions with other functional groups, can consume starting materials.[1][4]- Adjust solvent polarity; polar aprotic solvents can favor O-alkylation.[1]- Employ protecting groups for sensitive functionalities to prevent undesired reactions.[5]
Poor Regioselectivity (Mixture of Isomers) Inherent Directing Effects: The hydroxyl group is a strong ortho-, para- director in electrophilic aromatic substitution, naturally leading to isomer mixtures.[6][7]- For Ortho-Selectivity: Utilize directing groups (e.g., carboxylate) in transition-metal-catalyzed C-H functionalization.[8] Consider methods like the ortho-quinone methide strategy.[4]- For Para-Selectivity: Block the ortho positions with bulky groups if possible. Some reactions, like Friedel-Crafts, may favor the para product due to sterics.[9]- For Meta-Selectivity: This is a significant challenge.[3][10][11] Employ strategies like directing group-assisted C-H functionalization or cycloaddition/aromatization routes.[3][12][13]
Reaction Conditions: Temperature and solvent can influence the ortho/para ratio. In sulfonation, for example, low temperatures favor the ortho isomer, while high temperatures favor the para isomer.[9]- Optimize reaction temperature. A systematic temperature screen can identify the optimal conditions for the desired isomer.- Change the solvent. Non-polar solvents like CS₂ can limit polysubstitution in halogenation reactions.[9]
Polysubstitution Occurs Instead of Monosubstitution Highly Activated Phenol Ring: The -OH group is a strong activator, making the ring susceptible to multiple substitutions, especially with potent electrophiles.- Use milder reaction conditions (lower temperature, shorter reaction time).[6]- Use a less reactive electrophile or carry out the reaction in a non-polar solvent to decrease reactivity.[9]- For halogenation, using one equivalent of Br₂ at low temperatures (< 5 °C) can achieve monobromination at the para position.[7]
Product Degradation or Discoloration Oxidation: Phenols are highly susceptible to air oxidation, forming colored quinone-type impurities, a process accelerated by base, light, and trace metals.[14][15]- Perform the reaction and purification steps under an inert atmosphere (nitrogen or argon).[14][15]- Use degassed solvents to minimize dissolved oxygen.[14]- Add an antioxidant like butylated hydroxytoluene (BHT) to inhibit radical processes, particularly in high-temperature reactions like Diels-Alder cycloadditions.[12]
Difficulty in Separating Regioisomers Similar Physical Properties: Regioisomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging.[14]- Chromatography: Perform extensive TLC screening with various solvent systems (e.g., Toluene-Acetone, DCM-MeOH) to find one that provides baseline separation.[14] If silica gel fails, try a different stationary phase like alumina or reverse-phase C18.[14]- HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power.[14]- Recrystallization: Fractional recrystallization can be effective if the isomers are solid, exploiting subtle differences in crystal packing and solubility.[14]

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho and para isomers in my electrophilic substitution reaction? A1: The hydroxyl group of a phenol is a strongly activating, ortho-, para- directing group.[6] This is due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the aromatic ring, increasing the electron density at the ortho and para positions.[16] Consequently, electrophiles will preferentially attack these positions, leading to a mixture of isomers. The final ratio is influenced by steric hindrance (which favors the para position) and statistical factors (two ortho positions vs. one para position).[7]

Q2: How can I achieve meta-substitution on a phenol ring? A2: Direct meta-functionalization of phenols is challenging due to the strong ortho-, para-directing nature of the hydroxyl group.[3][10][11][13] Successful strategies often circumvent classical electrophilic substitution and include:

  • Directing Group Assisted C-H Functionalization: A directing group is temporarily installed to guide a transition metal catalyst to the meta-position.[3] Carbon dioxide has been used as a transient directing group for palladium-catalyzed meta-arylation.[10]

  • One-Pot Borylation and Oxidation: An iridium-catalyzed C-H borylation followed by oxidation is an effective method for generating meta-substituted phenols.[3][10]

  • Cycloaddition and Aromatization Reactions: Building the aromatic ring from acyclic precursors, such as through a Diels-Alder reaction, allows for precise control over the final substitution pattern, enabling access to meta-substituted phenols.[12][17]

  • Isomerization: Recent methods have been developed to isomerize a more accessible para-substituted phenol to its meta-isomer.[11][18]

Q3: My reaction involves a base and turns dark brown/black. What is happening? A3: This is a common observation and typically indicates oxidation.[15] When a phenol is deprotonated by a base to form a phenoxide, it becomes even more electron-rich and highly susceptible to oxidation by atmospheric oxygen.[15] This process can form highly colored radical species and quinone-like byproducts, resulting in the dark coloration. To prevent this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14][15]

Q4: What is the difference between C-alkylation and O-alkylation, and how can I control it? A4: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form an ether, or a carbon atom on the aromatic ring (C-alkylation, typically at the ortho or para position) to form a new C-C bond.[1][4] Controlling the selectivity depends on the reaction conditions. Generally, O-alkylation is favored under conditions that promote a "free" phenoxide ion, such as using polar aprotic solvents (e.g., DMF, DMSO).[1] C-alkylation can become more competitive in non-polar solvents.

Comparative Data on Synthetic Methods

The choice of synthetic strategy significantly impacts yield and regioselectivity. The following tables summarize representative data for different approaches.

Table 1: Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization

Phenol Substrate Reaction Type Catalyst/Conditions Product Yield (%) Regioselectivity
Benzoic Acid Ortho-Hydroxylation Pd(OAc)₂, TBHP, Acetic Acid, 120 °C Salicylic Acid 75% Ortho only
Phenol Meta-Arylation (with DG) Cu-catalyzed, Iodoarene Meta-arylated phenol 60-85% Meta only[19]
Phenol Ortho-Indolylation 0.01 mol% [Cu(OTf)]₂·C₆H₆ Ortho-indolyl phenol 99% Ortho only[20]

| 3-Methylphenol | Ortho-Indolylation | 10 mol% HNTf₂ | Ortho-indolyl phenol | 92% | >20:1 (ortho:ortho') |

Table 2: Yields in Cycloaddition/Aromatization Reactions

Diene/Precursor Dienophile Conditions Product Type Yield (%) Ref.
3-Hydroxypyrone Nitroalkene Toluene, 150 °C, 16 h Polysubstituted Phenol 70-95% [12][21]
Propargylic Ether N/A Heat Polysubstituted Phenol High [17][22]

| 2-Isocyanochalcone | Active Methylene Ketone | DBU, Aerobic | Tetra- and Tri-aryl Phenol | Moderate to Good |[23] |

Experimental Protocols

Protocol 1: One-Pot Ir-Catalyzed C-H Borylation and Oxidation for Meta-Substituted Phenols [12]

This procedure allows for the synthesis of meta-substituted phenols from arenes bearing ortho-/para-directing groups.

  • Step 1: C-H Borylation

    • To a solution of the substituted arene (1.0 mmol) and pinacolborane (1.5 mmol) in anhydrous THF (5 mL), add [Ir(cod)OMe]₂ (0.015 mmol) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.030 mmol).

    • Stir the mixture at 80 °C for 18 hours under an argon atmosphere.

  • Step 2: Oxidation

    • Cool the reaction mixture to room temperature.

    • Add water (5 mL), followed by the portion-wise addition of Oxone® (3.0 mmol).

    • Stir the resulting mixture vigorously at room temperature for 6 hours.

    • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Protocol 2: Diels-Alder Cascade Reaction for Highly Substituted Phenols [12][21]

This method provides excellent regiocontrol for synthesizing highly substituted phenols.

  • Reaction Setup: Prepare a solution of 3-hydroxypyrone (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) in toluene (0.1 M) in a sealed tube.

  • Reaction Execution: Heat the sealed tube at 150 °C for 16 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After cooling, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the desired polysubstituted phenol.

Visualization of Workflows

G cluster_start Troubleshooting Poor Regioselectivity cluster_analysis Analysis cluster_ortho_para Ortho / Para Strategies cluster_meta Meta Strategies start Problem: Mixture of Isomers q1 What is the desired regioisomer? start->q1 s1 Optimize Temp. & Solvent q1->s1 Ortho or Para s4 Directing Group-Assisted meta-C-H Functionalization q1->s4 Meta s2 Use Bulky Groups to Favor Para s1->s2 s3 Use Directing Groups for Ortho-Selectivity (e.g., C-H Activation) s2->s3 s5 Cycloaddition/ Aromatization Strategy s4->s5 s6 Ir-Catalyzed Borylation/ Oxidation Protocol s5->s6

Caption: Troubleshooting workflow for poor regioselectivity in phenol synthesis.

G cluster_workflow General Synthetic Workflow start Select Synthetic Strategy (e.g., C-H Activation, Cycloaddition) react Perform Reaction Under Optimized Conditions (Inert Atmosphere) start->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification workup->purify chrom Column Chromatography (Silica, Alumina, or RP-C18) purify->chrom Primary Method recryst Recrystallization (for solids) purify->recryst If Solid hplc Preparative HPLC (for difficult separations) purify->hplc If Isomers Inseparable analyze Characterization (NMR, MS, etc.) chrom->analyze recryst->analyze hplc->analyze

Caption: A generalized workflow for the synthesis and purification of polysubstituted phenols.

References

Technical Support Center: Optimizing Reaction Conditions for 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-methoxy-6-methylphenol. The guidance provided herein is designed to address common challenges and optimize reaction conditions for this specific electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 2-methoxy-6-methylphenol?

A1: The bromination of 2-methoxy-6-methylphenol is expected to be highly regioselective, yielding this compound as the major product. This is due to the combined directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position (C4) is sterically unhindered. The methoxy (-OCH3) group at C2 and the methyl (-CH3) group at C6 further activate the ring and their directing effects also align to favor substitution at the C4 position.

Q2: I am observing the formation of polybrominated byproducts. How can I minimize this?

A2: Polysubstitution is a common issue in the bromination of highly activated phenols. To minimize the formation of di- or tri-brominated products, consider the following strategies:

  • Choice of Brominating Agent: Avoid using highly reactive brominating agents like aqueous bromine (bromine water). Milder reagents such as N-bromosuccinimide (NBS) or an in-situ generation of bromine from a potassium bromide (KBr) and potassium bromate (KBrO₃) mixture can provide better control over the reaction.

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the 2-methoxy-6-methylphenol substrate.

  • Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for the mono-brominated product.

Q3: My reaction yield is low. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, product degradation, or loss during workup and purification.

Q4: What is a suitable solvent for this reaction?

A4: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂) are often preferred for the bromination of phenols as they can temper the reactivity of the brominating agent and reduce the likelihood of polysubstitution.[1] A patent for a similar compound, 2,6-dimethoxy-4-methylphenol, successfully utilized 1,2-propylene dichloride.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive brominating agent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh batch of the brominating agent.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.3. Extend the reaction time.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination (polysubstitution).2. Formation of isomeric byproducts.1. Switch to a milder brominating agent (e.g., NBS).2. Use a non-polar solvent.3. Lower the reaction temperature.4. Ensure accurate stoichiometry (1:1 ratio).
Product Degradation 1. Presence of strong acids or bases during workup.2. Exposure to high temperatures for extended periods.1. Neutralize the reaction mixture carefully during workup.2. Use mild purification techniques (e.g., column chromatography over silica gel) and avoid excessive heating.
Difficulty in Product Isolation 1. Product is soluble in the aqueous phase during extraction.2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine to decrease the solubility of the organic product.2. Add a small amount of brine or a different organic solvent to break the emulsion.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of the synthesis of this compound.

Protocol 1: Bromination using Bromine in a Chlorinated Solvent (Adapted from a similar synthesis)

This protocol is adapted from a patent for the bromination of the structurally related 2,6-dimethoxy-4-methylphenol and should be optimized for the target synthesis.

Materials:

  • 2-methoxy-6-methylphenol

  • Bromine (Br₂)

  • 1,2-propylene dichloride (or other suitable chlorinated solvent)

  • Glacial acetic acid

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-6-methylphenol (1.0 eq) in 1,2-propylene dichloride.

  • Add glacial acetic acid (2.0 eq).

  • Heat the mixture to 45 °C with stirring.

  • Slowly add a solution of bromine (1.0 eq) in 1,2-propylene dichloride dropwise over a period of 2.5 hours, maintaining the temperature at 45 °C.

  • After the addition is complete, stir the reaction mixture at 45 °C for an additional 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Structurally Similar Compound:

The following data is for the bromination of 2,6-dimethoxy-4-methylphenol, a closely related substrate.

Starting MaterialBrominating AgentSolventTemperatureReaction TimeYield of Monobrominated Product
2,6-dimethoxy-4-methylphenolBromine1,2-propylene dichloride / Acetic Acid45 °C7.5 h96.6%

Data adapted from a patent for a related compound and should be used as a reference for optimization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder brominating agent that can improve selectivity for monobromination.

Materials:

  • 2-methoxy-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or dichloromethane)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve 2-methoxy-6-methylphenol (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, keeping the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Proceed with extraction, washing, drying, and purification as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup and Purification cluster_analysis Product Analysis prep_start Dissolve 2-methoxy-6-methylphenol in appropriate solvent add_reagent Add brominating agent (e.g., Br2 or NBS) dropwise at controlled temperature prep_start->add_reagent monitor_tlc Monitor reaction progress by TLC add_reagent->monitor_tlc check_completion Check for consumption of starting material monitor_tlc->check_completion check_completion->monitor_tlc Incomplete quench Quench reaction with sodium thiosulfate check_completion->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over anhydrous MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

directing_effects cluster_molecule 2-methoxy-6-methylphenol cluster_directors Directing Groups cluster_outcome Predicted Outcome mol OH Hydroxyl (-OH) Strong Activator Ortho, Para-directing OCH3 Methoxy (-OCH3) Strong Activator Ortho, Para-directing CH3 Methyl (-CH3) Weak Activator Ortho, Para-directing outcome Major Product: Bromination at C4 (para to -OH) OH->outcome OCH3->outcome CH3->outcome

References

Technical Support Center: Bromination of Methoxy-Methylphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the bromination of methoxy-methylphenols.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of methoxy-methylphenols.

Problem 1: Polysubstitution (Over-bromination) Leading to Di- or Tri-brominated Products

Question: My reaction is yielding significant amounts of di- and tri-brominated products instead of the desired mono-brominated methoxy-methylphenol. How can I improve the selectivity for mono-bromination?

Answer:

Polysubstitution is a frequent side reaction due to the strong activating effects of both the hydroxyl (-OH) and methoxy (-OCH₃) groups, which make the aromatic ring highly susceptible to electrophilic attack.[1][2] To favor mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water (Br₂/H₂O), which readily lead to multiple substitutions.[2] Milder reagents provide better control over the reaction.

    • N-Bromosuccinimide (NBS): NBS is a preferred reagent for selective mono-bromination of activated phenols.[3][4] It provides a slow, controlled release of bromine, minimizing over-reaction.

    • Potassium Bromide (KBr) and an Oxidant: A combination of KBr with an oxidant like potassium bromate (KBrO₃) can also be used for a more controlled bromination.[2]

  • Solvent Selection: The solvent plays a critical role in modulating the reactivity of the brominating agent.

    • Non-polar Solvents: Using non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can decrease the reaction rate and enhance selectivity for the mono-brominated product.[2]

    • Polar Aprotic Solvents: Acetonitrile is also a suitable solvent for achieving high regioselectivity in some cases.[5]

  • Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity.[2] Performing the reaction at 0°C or even lower temperatures is often beneficial.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05 equivalents) of the brominating agent can drive the reaction to completion without significant polysubstitution, especially with milder reagents like NBS.[3]

Problem 2: Poor Regioselectivity (Mixture of Ortho- and Para-Isomers)

Question: My reaction is producing a mixture of ortho- and para-brominated isomers, and I need to selectively synthesize one over the other. How can I control the regioselectivity?

Answer:

The hydroxyl and methoxy groups are both ortho-, para-directing, which can lead to the formation of isomeric products. The final regioselectivity is a result of a combination of steric and electronic effects, as well as reaction conditions.

  • Para-Selective Bromination:

    • Steric Hindrance: The para-position is generally less sterically hindered than the ortho-positions, especially with bulky substituents on the ring.

    • Solvent Choice: Non-polar solvents often favor the formation of the para-isomer.[2]

    • Specific Reagents: A combination of HBr and a sterically hindered sulfoxide has been shown to achieve high para-selectivity.[6] Using bromine in isopropyl acetate has also been reported to yield a high percentage of the para-product for o-methoxyphenol.[3]

  • Ortho-Selective Bromination:

    • Catalysts: The use of a catalyst like para-toluenesulfonic acid (p-TsOH) in methanol with NBS has been shown to be highly effective for the mono-ortho-bromination of para-substituted phenols.[3]

    • Solvent Effects: The ortho-to-para ratio can be influenced by the solvent. Chlorinated solvents have been observed to favor ortho-bromination when using NBS.[7]

Problem 3: Benzylic Bromination (Bromination of the Methyl Group)

Question: I am observing bromination on the methyl group of my methoxy-methylphenol instead of, or in addition to, the aromatic ring. How can I prevent this side reaction?

Answer:

Benzylic bromination occurs via a free-radical mechanism and is favored under different conditions than electrophilic aromatic substitution.[8][9] The key to preventing this side reaction is to avoid conditions that promote radical formation.

  • Avoid Radical Initiators: Do not use radical initiators such as AIBN or benzoyl peroxide.[4]

  • Exclude Light: Perform the reaction in the dark, as UV light can initiate radical chain reactions.[10]

  • Choose Appropriate Brominating Agent: While NBS is often used for benzylic bromination in the presence of radical initiators, it can also be used for electrophilic aromatic substitution under polar, ionic conditions.[4] Ensure your reaction conditions favor the ionic pathway.

  • Reaction Conditions for Ring Bromination: Employ polar solvents and conduct the reaction at or below room temperature to favor electrophilic aromatic substitution on the ring.[4]

Problem 4: Formation of Colored Impurities and Tarry Byproducts (Oxidation/Dearomatization)

Question: My reaction mixture is turning dark, and I am isolating tarry, insoluble materials along with my desired product. What is causing this, and how can I minimize it?

Answer:

Phenols, especially those with multiple activating groups like methoxy-methylphenols, are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts and polymeric tars.[11] Dearomatization can also occur, particularly with certain reagents.[12]

  • Milder Reaction Conditions:

    • Use milder brominating agents like NBS instead of elemental bromine.[13]

    • Maintain a low reaction temperature.

  • Control of pH: In some systems, the pH can influence the rate of side reactions. For KBr/KBrO₃ systems, acidic conditions are often employed.[14]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation by atmospheric oxygen.

  • Specific Reagent Systems: The PIDA-AlBr₃ system has been developed for the mild and efficient bromination of phenols, potentially reducing oxidative side products.[15]

Frequently Asked Questions (FAQs)

Q1: What is the typical directing effect of the methoxy and methyl groups in the bromination of cresols (methylphenols)?

A1: In cresols, both the hydroxyl and methyl groups are ortho-, para-directing. The hydroxyl group is a much stronger activating group than the methyl group. Therefore, the position of bromination is primarily determined by the hydroxyl group. For example, in o-cresol, bromination with bromine water leads to the formation of 2,4-dibromo-6-methylphenol, with substitution occurring at the positions activated by the hydroxyl group.[16]

Q2: How does the choice of solvent affect the ortho:para isomer ratio in the bromination of phenols?

A2: The solvent can significantly influence the ortho:para ratio. In the bromination of phenol with NBS, for instance, the use of chlorinated solvents can lead to a higher proportion of the ortho-isomer.[7] In contrast, non-polar solvents generally favor the para-isomer due to reduced solvation of the transition state leading to the more sterically hindered ortho product.[2]

Q3: Can I use bromine (Br₂) directly for the bromination of methoxy-methylphenols?

A3: While it is possible, using elemental bromine directly is often not recommended for highly activated substrates like methoxy-methylphenols due to the high reactivity, which can lead to polysubstitution and other side reactions.[2] If Br₂ is used, it is crucial to employ non-polar solvents, low temperatures, and carefully control the stoichiometry to improve selectivity. Milder brominating agents like NBS are generally preferred for better control.[3]

Q4: What are some common work-up procedures to remove unreacted bromine and acidic byproducts?

A4: A common work-up procedure involves quenching the reaction with a reducing agent to destroy excess bromine, followed by an aqueous wash to remove acidic byproducts.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture to neutralize any remaining bromine.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts like HBr.[3]

  • Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Regioselectivity in the Bromination of 2-Methoxyphenol (Guaiacol)

Brominating Agent/SystemSolventMajor Product(s)Reference
NBS / [Bmim]BrIonic Liquidp-Bromoguaiacol, o-Bromoguaiacol[13]
NBS / p-TsOHMethanolOrtho-brominated product[3]
Br₂ / NaBrIsopropyl acetate4-Bromo-2-methoxyphenol (99.1% yield)[3]

Table 2: Yields for Ortho-Bromination of p-Substituted Phenols using NBS/p-TsOH in Methanol

SubstrateProductYield (%)Reference
p-Cresol2-Bromo-4-methylphenol>86[3]
4-Methoxyphenol2-Bromo-4-methoxyphenol>86[3]

Experimental Protocols

Protocol 1: Selective Ortho-Bromination of p-Cresol using NBS and p-TsOH

This protocol is adapted from a method for the highly selective mono-ortho-bromination of para-substituted phenols.[3]

  • Materials:

    • p-Cresol

    • N-Bromosuccinimide (NBS)

    • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • ACS-grade Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve p-cresol (1.0 equivalent) in ACS-grade methanol.

    • Add p-toluenesulfonic acid (0.1 equivalents) to the solution and stir at room temperature.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 minutes.[3]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Bromination of 2-Methoxyphenol (Guaiacol) using NBS in an Ionic Liquid

This protocol provides an example of a greener approach to the bromination of guaiacol.[13]

  • Materials:

    • Guaiacol (2-methoxyphenol)

    • N-Bromosuccinimide (NBS)

    • 1-butyl-3-methylimidazolium bromide ([Bmim]Br)

    • Ethyl acetate (for extraction)

  • Procedure:

    • In a reaction vial equipped with a magnetic stirrer, combine guaiacol, N-bromosuccinimide, and the ionic liquid [Bmim]Br.

    • Stir the mixture at room temperature (25 °C).

    • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, extract the products from the ionic liquid using ethyl acetate.

    • Analyze the product distribution by GC-MS to identify and quantify the isomeric products (para-bromoguaiacol and ortho-bromoguaiacol).[13]

Mandatory Visualization

Troubleshooting_Bromination_Side_Reactions start Bromination of Methoxy-Methylphenol issue Identify Primary Side Product(s) start->issue poly Polysubstitution (Over-bromination) issue->poly Multiple Br atoms added regio Poor Regioselectivity (Ortho/Para Mixture) issue->regio Isomeric mixture benzyl Benzylic Bromination (Methyl Group) issue->benzyl CH2Br group formed oxid Oxidation/Decomposition (Tarry Byproducts) issue->oxid Dark coloration/tar sol_poly Troubleshooting: - Use milder brominating agent (NBS) - Use non-polar solvent (CS2, CH2Cl2) - Lower reaction temperature - Control stoichiometry poly->sol_poly sol_regio Troubleshooting: - For Para-selectivity: Use non-polar solvent, sterically hindered reagents. - For Ortho-selectivity: Use p-TsOH catalyst in MeOH. regio->sol_regio sol_benzyl Troubleshooting: - Exclude light and radical initiators - Use conditions for electrophilic substitution (polar solvent, low temp) benzyl->sol_benzyl sol_oxid Troubleshooting: - Use milder reaction conditions (NBS, low temp) - Run under inert atmosphere - Control pH oxid->sol_oxid end Desired Product sol_poly->end sol_regio->end sol_benzyl->end sol_oxid->end

Caption: Troubleshooting workflow for side reactions in the bromination of methoxy-methylphenols.

Experimental_Workflow_Ortho_Bromination start Start dissolve Dissolve p-substituted phenol and p-TsOH in Methanol start->dissolve add_nbs Add NBS portion-wise at room temperature dissolve->add_nbs monitor Monitor reaction by TLC (typically 15-20 min) add_nbs->monitor quench Quench with saturated aqueous NaHCO3 monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify end Isolated Ortho-Brominated Product purify->end

Caption: Experimental workflow for the selective ortho-bromination of a p-substituted phenol.

References

Technical Support Center: Scaling Up the Synthesis of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-bromo-2-methoxy-6-methylphenol. It includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a safe and efficient scale-up from the lab to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the bromination of 2-methoxy-6-methylphenol?

A1: The primary challenge is controlling the reaction's selectivity and managing its exothermic nature. The starting material, 2-methoxy-6-methylphenol, has a highly activated aromatic ring due to the electron-donating hydroxyl and methoxy groups.[1] This high reactivity can easily lead to over-bromination (the formation of di- or tri-brominated products) if conditions are not strictly controlled.[2][3] On a larger scale, the heat generated by the reaction must be efficiently dissipated to prevent a runaway reaction and the formation of impurities.[4]

Q2: My reaction is producing significant amounts of a di-brominated byproduct. How can I improve the selectivity for the desired mono-brominated product?

A2: To improve mono-selectivity, you should focus on moderating the reactivity of the system. Consider the following adjustments:

  • Choice of Brominating Agent: Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.[5] This can significantly reduce the incidence of over-bromination.

  • Solvent: Perform the reaction in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or 1,2-dichloroethane.[3][6][7] Polar or aqueous solvents can ionize the phenol, making the ring even more reactive and promoting poly-substitution.[3]

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature.[8] Adding the brominating agent slowly and ensuring efficient cooling will help control the reaction rate.

Q3: What are the likely isomers that could form, and how can they be minimized?

A3: The hydroxyl group is the strongest activating group, directing substitution to the para-position (position 4), which yields the desired product. However, minor substitution could potentially occur at position 5, ortho to the methoxy and methyl groups. Minimizing the formation of this and other isomers involves using kinetic control (low temperatures) and a less reactive electrophile to enhance the inherent regioselectivity of the substrate.

Q4: I am having difficulty purifying the final product. What are the recommended methods for large-scale purification?

A4: While column chromatography is effective at the lab scale, it is often impractical for large quantities.[9] The preferred method for large-scale purification is recrystallization.[8] You may need to screen various solvent systems to find one that provides good recovery and high purity. Common choices include ethanol/water mixtures or hexane/ethyl acetate systems. If the product is an oil due to impurities, first attempt purification via chromatography on a smaller batch to obtain a pure solid sample, which can then be used to seed crystallization trials on the larger batch.

Q5: What are the critical safety precautions for handling the reagents in this synthesis at scale?

A5: Safety is paramount. Key precautions include:

  • Bromine Handling: Elemental bromine is highly corrosive, toxic, and volatile.[4] All transfers should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a face shield.

  • Quenching: At the end of the reaction, any excess brominating agent must be safely quenched. This is typically done by adding a reducing agent like aqueous sodium thiosulfate or sodium sulfite until the characteristic bromine color disappears.[8]

  • Exotherm Management: Ensure the reactor is equipped with adequate cooling and an overhead stirrer capable of providing efficient mixing to dissipate heat effectively.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Over-bromination leading to undesired side products. 2. Incomplete reaction. 3. Product loss during aqueous workup or purification.1. Use a milder brominating agent (e.g., NBS). Maintain low temperatures and add the reagent slowly. 2. Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. 3. Optimize the extraction solvent and perform multiple extractions. For purification, select an appropriate recrystallization solvent to maximize recovery.
Product Impurity (Multiple Spots/Peaks) 1. Formation of di-brominated or other poly-halogenated products.[10] 2. Presence of unreacted starting material. 3. Formation of structural isomers.1. Reduce the stoichiometry of the brominating agent to slightly less than 1.0 equivalent. Use a non-polar solvent.[3] 2. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature, while monitoring carefully. 3. Re-purify the product via recrystallization or, if necessary, column chromatography.
Uncontrolled Exothermic Reaction 1. Addition rate of the brominating agent is too fast. 2. Inadequate cooling or inefficient stirring.1. Add the brominating agent dropwise or portion-wise using a pressure-equalizing addition funnel. 2. Use a larger cooling bath (e.g., ice-salt or dry ice/acetone) and a powerful overhead stirrer to ensure the reaction mixture is homogeneous and heat transfer is efficient.
Product is a Dark Oil, Fails to Solidify 1. Presence of impurities that are inhibiting crystallization. 2. The product may be low-melting and appear as an oil if not completely pure.1. Purify a small portion of the oil by column chromatography to isolate the pure compound. 2. Use the isolated pure solid as a seed crystal in the bulk of the material. 3. Attempt co-distillation with a non-polar solvent like toluene under reduced pressure to remove volatile impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed for a laboratory scale and includes notes for scaling up.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (molar eq.)
2-methoxy-6-methylphenol138.16-1.0
N-Bromosuccinimide (NBS)177.98-1.05
Dichloromethane (CH₂Cl₂)84.931.33~10 mL per gram of starting material
Sodium Thiosulfate (Na₂S₂O₃)158.11--
Sodium Bicarbonate (NaHCO₃)84.01--
Brine (Saturated NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-6-methylphenol (1.0 eq.) in dichloromethane. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in dichloromethane. Add this solution to the dropping funnel and add it dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir until the color disappears. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Scale-Up Considerations:

  • Reaction Vessel: Use a jacketed glass reactor with an overhead mechanical stirrer and a temperature probe.

  • Reagent Addition: For larger volumes, use a pump for controlled, slow addition of the NBS solution.

  • Temperature Control: Ensure the cooling system for the jacketed reactor is sufficient to handle the exotherm of the reaction.

Visualizations

Synthesis and Purification Workflow

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Dissolve Starting Material (2-methoxy-6-methylphenol) in CH₂Cl₂ B 2. Cool to 0°C A->B C 3. Slow Addition of NBS in CH₂Cl₂ B->C D 4. Monitor by TLC C->D E 5. Quench with Sodium Thiosulfate D->E Reaction Complete F 6. Aqueous Extraction (NaHCO₃, Brine) E->F F->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate Solvent G->H I 9. Recrystallization or Column Chromatography H->I J 10. Characterization (NMR, MS, Purity) I->J

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Pathway

G start Analyze Post-Reaction Crude Sample (TLC/LC-MS) q1 Is Starting Material Present? start->q1 q2 Are Multiple New Spots/Peaks Observed? q1->q2 No res1 Incomplete Reaction: - Increase reaction time - Check reagent quality q1->res1 Yes res2 Over-bromination or Isomers: - Lower temperature - Use milder brominating agent - Ensure slow addition q2->res2 Yes res3 Reaction appears successful. Proceed to purification. q2->res3 No

Caption: A decision tree for troubleshooting common issues based on initial crude product analysis.

References

Technical Support Center: Synthesis of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-bromo-2-methoxy-6-methylphenol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 2-methoxy-6-methylphenol. This involves the use of a suitable brominating agent to introduce a bromine atom onto the aromatic ring. The hydroxyl and methoxy groups on the ring direct the incoming bromine to specific positions.

Q2: What are the expected major and minor products in this reaction?

The primary and desired product is this compound. Due to the directing effects of the hydroxyl and methoxy groups, the main side product is often the ortho-isomer, 2-bromo-6-methoxy-4-methylphenol.[1] Over-bromination can also lead to di-brominated products if the reaction conditions are not carefully controlled.

Q3: Which brominating agents are suitable for this synthesis?

Common brominating agents for phenols include N-Bromosuccinimide (NBS) and elemental bromine (Br₂).[2] NBS is generally considered a milder and more selective brominating agent, which can help to minimize the formation of polybrominated side products.[2][3]

Q4: How can the progress of the reaction be monitored?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By taking small aliquots from the reaction mixture over time and running them on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product and any side products.

Troubleshooting Guide

Problem 1: Low to no yield of the desired product.

Possible CauseSuggested Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time. Ensure you are using a fresh or properly stored batch. If using bromine, ensure it has not been compromised.
Inappropriate Reaction Temperature For brominations with NBS, reactions are often conducted at or below room temperature to control selectivity.[2] If using Br₂, lower temperatures (e.g., 0-5 °C) are typically preferred to minimize side reactions.[2] Consider slightly increasing the temperature if the reaction is stalling, but monitor closely for side product formation.
Insufficient Reaction Time Monitor the reaction using TLC. If the starting material is not fully consumed, consider extending the reaction time.
Poor Quality Starting Material Ensure the 2-methoxy-6-methylphenol is pure and dry. Impurities can interfere with the reaction.

Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.

Possible CauseSuggested Solution
Over-bromination (Polysubstitution) This is a common issue due to the highly activating nature of the hydroxyl group.[2] To mitigate this, carefully control the stoichiometry of the brominating agent; use only one equivalent.[3] Add the brominating agent slowly and in portions to avoid localized high concentrations.
Poor Regioselectivity (Formation of Isomers) The choice of solvent can influence the ortho/para selectivity. Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to favor the formation of the para-substituted product.[3][4]
Reaction Temperature Too High Higher temperatures can decrease selectivity and lead to the formation of more side products.[2] Maintain a lower reaction temperature.

Problem 3: Difficulty in purifying the final product.

Possible CauseSuggested Solution
Co-elution of Isomers The desired 4-bromo isomer and the 2-bromo isomer may have similar polarities, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography to improve separation.
Presence of Unreacted Starting Material If the reaction did not go to completion, the starting phenol will contaminate the product. Optimize the reaction to ensure full conversion. A wash with a dilute basic solution (e.g., sodium bicarbonate) during the workup can help remove the acidic phenolic starting material.
Product Degradation Brominated phenols can be sensitive to prolonged exposure to heat or light. Minimize exposure to high temperatures during purification and store the final product in a cool, dark place.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the selective monobromination of substituted phenols, which can be adapted for the synthesis of this compound to achieve high yield and purity.

ParameterRecommended ConditionRationale
Starting Material 2,6-dimethoxy-4-methylphenol (0.5 mol)Structurally similar, demonstrating high selectivity.[5]
Brominating Agent Bromine (0.5 mol)1:1 stoichiometry to prevent over-bromination.[5]
Solvent 1,2-dichloroethane (250 ml)A non-polar solvent to favor para-substitution.[5]
Additive Glacial Acetic Acid (2.0 mol)Can act as a reaction promoter.[5]
Temperature 35 °CA controlled temperature to balance reaction rate and selectivity.[5]
Reaction Time 10 hoursSufficient time for completion, monitored by TLC.[5]
Yield 98.1%Demonstrates the potential for high-yield synthesis under optimized conditions.[5]
Purity (HPLC) 99.6%Indicates high selectivity of the reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-6-methylphenol (1 equivalent) in a non-polar solvent such as dichloromethane or carbon disulfide.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1 equivalent) in the same solvent and add it dropwise to the cooled phenol solution over a period of 30-60 minutes with continuous stirring.

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Separate the organic layer and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to obtain pure this compound.

Protocol 2: Thin Layer Chromatography (TLC) Analysis

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve small amounts of the crude reaction mixture and the starting 2-methoxy-6-methylphenol in a suitable solvent (e.g., dichloromethane). Spot them separately on the TLC plate.

  • Elution: Develop the TLC plate in a chamber containing an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp or by staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis tlc_check Monitor Reaction with TLC start->tlc_check incomplete_reaction Incomplete Reaction (Starting material remains) tlc_check->incomplete_reaction Low Conversion multiple_products Multiple Products Observed tlc_check->multiple_products Multiple Spots good_conversion Good Conversion to a Single Major Product tlc_check->good_conversion Clean Conversion troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete_reaction->troubleshoot_incomplete troubleshoot_multiple Troubleshoot Selectivity multiple_products->troubleshoot_multiple workup Proceed to Workup and Purification good_conversion->workup check_reagents Check Reagent Activity (esp. NBS) troubleshoot_incomplete->check_reagents extend_time Extend Reaction Time troubleshoot_incomplete->extend_time increase_temp Slightly Increase Temperature troubleshoot_incomplete->increase_temp control_stoichiometry Check Stoichiometry (1:1 ratio) troubleshoot_multiple->control_stoichiometry lower_temp Lower Reaction Temperature troubleshoot_multiple->lower_temp change_solvent Use Non-Polar Solvent (e.g., CS2, CH2Cl2) troubleshoot_multiple->change_solvent end Pure Product workup->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

preventing degradation of 4-bromo-2-methoxy-6-methylphenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-bromo-2-methoxy-6-methylphenol during storage.

Troubleshooting Guide

Users encountering issues with the stability of this compound can refer to the following guide for potential causes and corrective actions.

Symptom Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling.
Appearance of new peaks in HPLC analysis of a stored sample Degradation of the compound.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. Perform a forced degradation study to identify potential degradants.[1]
Decrease in assay value or purity over time Chemical degradation due to improper storage conditions (temperature, light, humidity, or exposure to reactive substances).Confirm storage conditions are optimal. Check for potential incompatibilities with container materials. Re-evaluate the stability of the compound under your specific storage setup.
Inconsistent experimental results using the compound Instability of the compound in the experimental medium (e.g., solvent, pH).Test the stability of this compound under your specific experimental conditions (e.g., by incubating a sample in the reaction solvent at the experimental temperature for a short period and analyzing for degradation by HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] Specifically, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a temperature of 2-8°C.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the most likely degradation pathways for this compound under stress conditions are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This is a common degradation pathway for phenolic compounds.[1]

  • Demethylation: The methoxy group may be cleaved under harsh acidic conditions to form a catechol-like derivative.[1]

  • Debromination: The carbon-bromine bond can be cleaved under certain conditions, such as photolysis, leading to the formation of 2-methoxy-6-methylphenol.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is pH-dependent.

  • Acidic Conditions: While generally stable in mild acidic conditions at room temperature, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to slow degradation, such as hydrolysis of the methoxy group.[1]

  • Basic Conditions: In basic solutions, the phenolic hydroxyl group is deprotonated, forming a phenoxide ion. This increases the electron density of the aromatic ring, making the compound more susceptible to oxidation.[1]

Q4: What analytical methods are suitable for detecting the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound. This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[2]

Quantitative Data Summary

The following tables summarize typical conditions for forced degradation studies and recommended long-term storage conditions.

Table 1: Typical Conditions for Forced Degradation Studies

Stress Condition Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°CTo assess degradation in acidic conditions.[3][4]
Base Hydrolysis 0.1 M to 1 M NaOH, at room temperature or heated at 60-80°CTo evaluate degradation in alkaline conditions.[3][4]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperatureTo test susceptibility to oxidative degradation.[3][4]
Thermal Degradation Dry heat at 60-80°CTo determine the effect of heat on the solid compound.[3]
Photolytic Degradation Exposure to UV (254 nm) and visible lightTo assess the impact of light on stability.[3]

Table 2: Recommended Storage Conditions

Parameter Recommended Condition
Temperature 2-8°C
Atmosphere Inert gas (e.g., Argon, Nitrogen)
Light Protected from light (Amber vial)
Container Tightly sealed glass container

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.[3]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[3]

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for HPLC analysis.[3]

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (254 nm) and visible light for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.[3]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 280-290 nm is expected to be suitable).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

degradation_pathways main This compound quinone Quinone-type products main->quinone Oxidation (Air, Light) catechol Catechol derivative main->catechol Demethylation (Strong Acid, Heat) debrominated 2-methoxy-6-methylphenol main->debrominated Debromination (Photolysis)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Optimal Storage Cool, Dry, Dark, Inert Atmosphere HPLC Analysis HPLC Analysis Optimal Storage->HPLC Analysis Baseline & long-term sampling Sub-optimal Storage Exposure to Light, Air, High Temp. Sub-optimal Storage->HPLC Analysis Sample periodically Visual Inspection Visual Inspection Sub-optimal Storage->Visual Inspection Observe for discoloration Purity Check Purity Check HPLC Analysis->Purity Check Quantify parent and degradants

Caption: Experimental workflow for assessing storage stability.

troubleshooting_logic node_action Check for light/air exposure. Store under inert gas in amber vial. start Degradation Suspected? q1 Discoloration? start->q1 q1->node_action Yes q2 New HPLC Peaks? q1->q2 No q3 Low Assay? q2->q3 No node_action_2 Review all storage conditions. Perform forced degradation study. q2->node_action_2 Yes node_action_3 Verify storage temp & humidity. Check for container incompatibility. q3->node_action_3 Yes end No obvious degradation q3->end No

Caption: Troubleshooting decision tree for degradation issues.

References

characterization of byproducts in 4-bromo-2-methoxy-6-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-methoxy-6-methylphenol. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts in the bromination of 2-methoxy-6-methylphenol are typically isomeric and poly-brominated species. Due to the activating nature of the hydroxyl, methoxy, and methyl groups on the aromatic ring, bromination can occur at various positions. The most common byproducts include:

  • 2-Bromo-6-methoxy-4-methylphenol: Bromination ortho to the hydroxyl group and meta to the methoxy group.

  • Dibrominated products: Over-bromination can lead to the formation of dibrominated species such as 2,4-dibromo-6-methoxy-6-methylphenol.[1]

The formation of these byproducts is influenced by the reaction conditions, including the choice of brominating agent, solvent, and temperature.

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is a highly effective and convenient method for monitoring the progress of the bromination reaction. By co-spotting the reaction mixture with the starting material (2-methoxy-6-methylphenol) on a TLC plate, you can visualize the consumption of the reactant and the formation of the desired product and byproducts. This allows for timely quenching of the reaction to prevent excessive formation of di-brominated and other impurities.

Q3: My reaction is complete, but I'm having trouble separating the desired product from the byproducts. What purification strategies are recommended?

A3: Purification of this compound from its isomers and other byproducts can be challenging due to their similar polarities. The following methods are recommended:

  • Column Chromatography: This is the most common and effective method for separating the desired product. A silica gel stationary phase is typically used with a non-polar eluent system, such as a gradient of ethyl acetate in hexane. Careful selection of the solvent system is crucial for achieving good separation.[2][3]

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective technique for purifying the final product. This method relies on the difference in solubility between the desired product and the impurities at different temperatures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using TLC. Consider extending the reaction time or using a slight excess of the brominating agent.
Suboptimal reaction temperature.Ensure the reaction temperature is controlled. Lower temperatures often favor higher selectivity.
Loss of product during workup.Ensure thorough extraction with a suitable organic solvent. Perform multiple extractions to maximize recovery.
Formation of Multiple Products (Low Regioselectivity) Strong activation of the aromatic ring.The hydroxyl, methoxy, and methyl groups are all activating and ortho, para-directing, leading to a mixture of isomers.[4][5][6][7]
Choice of brominating agent.N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[8]
Reaction solvent.The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, methanol) to optimize for the desired isomer.[9]
Significant amount of di-brominated byproduct Excess brominating agent.Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary for complete conversion, but a large excess will promote di-bromination.
High reaction temperature.Higher temperatures can lead to over-bromination. Maintain a controlled, lower temperature.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • 2-methoxy-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-methoxy-6-methylphenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatize the sample with a silylating agent like BSTFA to improve volatility.[10]

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C), and hold for a few minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Data Analysis:

  • Identify the peaks corresponding to the starting material, the desired product, and potential byproducts based on their retention times and mass spectra. The mass spectra will show characteristic isotopic patterns for bromine-containing compounds.[11]

Visualizations

Synthesis_Pathway 2-methoxy-6-methylphenol 2-methoxy-6-methylphenol This compound This compound 2-methoxy-6-methylphenol->this compound NBS, CH2Cl2, 0 °C 2-bromo-6-methoxy-4-methylphenol 2-bromo-6-methoxy-4-methylphenol 2-methoxy-6-methylphenol->2-bromo-6-methoxy-4-methylphenol Side Reaction 2,4-dibromo-6-methoxy-6-methylphenol 2,4-dibromo-6-methoxy-6-methylphenol This compound->2,4-dibromo-6-methoxy-6-methylphenol Excess NBS Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions Start Low Yield or Impure Product Analyze Analyze crude mixture by TLC/GC-MS Start->Analyze IncompleteReaction Incomplete Reaction Analyze->IncompleteReaction MultipleProducts Multiple Products Analyze->MultipleProducts Dibromination Dibromination Analyze->Dibromination Solution1 Extend reaction time / Increase NBS slightly IncompleteReaction->Solution1 Solution2 Optimize solvent and temperature MultipleProducts->Solution2 Solution3 Control NBS stoichiometry / Lower temperature Dibromination->Solution3

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Bromophenols: Benchmarking 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various bromophenols, with a special focus on contextualizing the potential activities of 4-bromo-2-methoxy-6-methylphenol. While direct experimental data for this compound is limited in publicly accessible literature, its structural features—a substituted phenol with bromine, methoxy, and methyl groups—suggest a potential for a range of biological effects. This document summarizes quantitative data from structurally related bromophenols to offer a predictive comparison and provides detailed experimental protocols for future evaluation.

Introduction to Bromophenols

Bromophenols are a class of halogenated phenolic compounds found naturally in marine organisms, particularly in red algae.[1] They are also synthesized for various industrial applications. This class of compounds has garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] The biological efficacy of bromophenols is often influenced by the number and position of bromine atoms and other substituents on the phenol ring.[3]

Comparative Analysis of Biological Activities

To provide a framework for evaluating this compound, this section presents a comparative summary of the biological activities of other bromophenols. The data is organized by activity type for ease of comparison.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of antioxidant activity, acting as a hydrogen donor to neutralize free radicals. The presence of other substituents can modulate this activity. The following table summarizes the antioxidant capacities of various bromophenols, typically measured by their ability to scavenge synthetic radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundAssayIC50 (µg/mL)Reference
Compound 25DPPH4.27[4]
Compound 1DPPH6.41[4]
Compound 27DPPH6.86[4]
Compound 28DPPH10.66[4]
BHA (standard)DPPH11.17[4]
Trolox (standard)DPPH11.75[4]
α-Tocopherol (standard)DPPH23.89[4]
Compound 2DPPH30.13[4]
Compound 25ABTS9.36[4]
Trolox (standard)ABTS9.36[4]
Compound 26ABTS9.49[4]
Compound 1ABTS9.90[4]
Compound 28ABTS10.19[4]
Compound 27ABTS10.28[4]
Compound 2ABTS10.66[4]
α-Tocopherol (standard)ABTS12.15[4]
BHA (standard)ABTS14.74[4]
BHT (standard)ABTS15.75[4]
Cytotoxic (Anticancer) Activity

Many bromophenol derivatives have demonstrated the ability to inhibit the growth of cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis (programmed cell death). The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562LeukemiaNot specified, but inhibited viability[2]
Compound 1HTB-26Breast Cancer10-50[5]
Compound 2HTB-26Breast Cancer10-50[5]
Compound 1PC-3Pancreatic Cancer10-50[5]
Compound 2PC-3Pancreatic Cancer10-50[5]
Compound 1HepG2Liver Cancer10-50[5]
Compound 2HepG2Liver Cancer10-50[5]
Compound 1HCT116Colon Cancer22.4[5]
Compound 2HCT116Colon Cancer0.34[5]
Enzyme Inhibition

Bromophenols have also been identified as inhibitors of various enzymes, which is a key strategy in drug development. For instance, inhibition of acetylcholinesterase (AChE) is a target for Alzheimer's disease therapy, while carbonic anhydrase (CA) inhibitors are used to treat glaucoma.

CompoundEnzymeInhibition ParameterValue (nM)Reference
Compound 21AChEKi6.54 ± 1.03[6]
Compound 18AChEKi7.92 ± 1.38[6]
Compound 20AChEKi8.32 ± 0.69[6]
Compound 13AChEKi11.04 ± 0.61[6]
Compound 14AChEKi11.62 ± 2.75[6]
Compound 14hCA IKi2.53 ± 0.25[6]
---hCA IIC50 Range12.38 - 38.50[6]
---hCA IIIC50 Range7.45 - 27.72[6]
Compound 4gPTP1BIC50680[7]
Bromophenol 4ePTP1BIC502420[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of this compound and other bromophenols.

Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • Test compound stock solution (in a suitable solvent like methanol or DMSO)

    • Positive control (e.g., ascorbic acid, Trolox)

    • Methanol

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive control.

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.

2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

  • Reagents:

    • ABTS stock solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Test compound stock solution

    • Positive control (e.g., Trolox)

    • Ethanol or phosphate-buffered saline (PBS)

  • Procedure:

    • Generate the ABTS•+ by mixing the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and positive control.

    • Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.

Cytotoxicity Assays

1. MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Reagents:

    • Target cancer cell line

    • Complete cell culture medium

    • Test compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. LDH Assay

  • Principle: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.

  • Reagents:

    • Target cancer cell line

    • Complete cell culture medium

    • Test compound stock solution (in DMSO)

    • Commercially available LDH cytotoxicity assay kit

  • Procedure:

    • Seed cells and treat with the test compound as described for the MTT assay. Include a maximum LDH release control (cells treated with a lysis buffer) and a no-cell control.

    • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit protocol, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm).

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)
  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol will vary depending on the enzyme and the method of detection.

  • Reagents:

    • Purified enzyme

    • Substrate for the enzyme

    • Buffer solution at the optimal pH for the enzyme

    • Test compound stock solution (inhibitor)

    • Detection reagents (e.g., chromogenic or fluorogenic substrate, or reagents to detect a product)

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, add the buffer, enzyme, and test compound (or vehicle for control). Pre-incubate for a short period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control without the inhibitor and calculate the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of bromophenols.

Antioxidant_Mechanism cluster_reaction Radical Scavenging Bromophenol Bromophenol (Ar-OH) Phenoxy_Radical Phenoxy Radical (Ar-O•) Bromophenol->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Stabilized_Radical Stabilized Radical (R-H) Free_Radical->Stabilized_Radical Stable_Product Stable Product Phenoxy_Radical->Stable_Product Resonance Stabilization / Further Reactions Experimental_Workflow cluster_0 Initial Screening cluster_1 Lead Identification cluster_2 Mechanism of Action Studies Antioxidant Antioxidant Assays (DPPH, ABTS) Active_Compound Active Bromophenol Identified Antioxidant->Active_Compound Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cytotoxicity->Active_Compound Enzyme Enzyme Inhibition (e.g., AChE, CA) Enzyme->Active_Compound Apoptosis Apoptosis Assays Active_Compound->Apoptosis Cell_Cycle Cell Cycle Analysis Active_Compound->Cell_Cycle Signaling Signaling Pathway (e.g., Western Blot) Active_Compound->Signaling Test_Compound This compound Test_Compound->Antioxidant Test_Compound->Cytotoxicity Test_Compound->Enzyme

References

A Comparative Analysis of the Biological Activities of 4-bromo-2-methoxy-6-methylphenol and 4-bromoguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, phenolic compounds are a cornerstone of research due to their diverse biological activities. This guide presents a comparative overview of the potential biological activities of two structurally related compounds: 4-bromo-2-methoxy-6-methylphenol and 4-bromoguaiacol (4-bromo-2-methoxyphenol). While direct comparative experimental data between these two specific molecules is limited in publicly available literature, this document extrapolates their potential bioactivities based on studies of structurally similar brominated and methoxyphenolic compounds.

This analysis is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of their potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. All quantitative data from related compounds are summarized for ease of comparison, and detailed experimental protocols for key assays are provided.

Structural Differences

The key structural difference between the two compounds is the presence of a methyl group at the C6 position of the benzene ring in this compound, which is absent in 4-bromoguaiacol. This seemingly minor difference can significantly influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby potentially affecting its interaction with biological targets and overall activity.

Comparative Biological Efficacy: A Data-Driven Overview

The following tables summarize the biological activities of various compounds structurally related to this compound and 4-bromoguaiacol, providing a basis for predicting their potential efficacy.

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds
CompoundAssayActivityReference
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneCellular Antioxidant Activity (CAA)More potent than luteolin[1]
2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-hydroxymethyldiphenylmethaneCellular Lipid Peroxidation Antioxidant Activity (CLPAA)More potent than quercetin and luteolin[1]
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneH2O2-induced oxidative damage in HaCaT cellsAmeliorated oxidative damage[1]
EugenolOxygen Radical Absorbance Capacity (ORAC)ORAC value = 2.12 ± 0.08[2]
VanillinOxygen Radical Absorbance Capacity (ORAC)ORAC value = 1.81 ± 0.19[2]
Table 2: Anti-inflammatory Activity of Structurally Related Methoxyphenolic Compounds
CompoundCell LineTarget/AssayIC50 Value (µM)Reference
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanoneBV-2 (microglia)Inhibition of pro-inflammatory responsesNot specified[3]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7NO Production14.22 ± 1.25[1][4]
4'-bromo-5,6,7-trimethoxyflavoneRAW 264.7PGE2 Production10.98 ± 6.25[1][4]
2-methoxy-4-vinylphenolRAW 264.7NO ProductionDose-dependent inhibition[1][5]
Table 3: Antimicrobial Activity of Structurally Related Methoxyphenol Compounds
CompoundMicroorganismActivity/IC50Reference
EugenolStaphylococcus aureusIC50: 0.75 mM[1][6]
EugenolGram-negative bacteriaIC50 values ranging from 1.11 to 2.70 mM[6]
CapsaicinStaphylococcus aureusIC50: 0.68 mM[6]
VanillinStaphylococcus aureusIC50: 1.38 mM[6]
Table 4: Cytotoxic Activity of Structurally Related Brominated and Methoxylated Compounds
CompoundCell LineIC50 Value (µM)Reference
WLJ18 (Bromophenol derivative)A549 (Lung)7.10 ± 0.53[3]
WLJ18 (Bromophenol derivative)Bel7402 (Liver)9.68 ± 0.76[3]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)Inhibited viability[1][7]
N-(5-methoxyphenyl)methoxybenzenesulphonamides (brominated derivatives)MCF7 (Breast adenocarcinoma)Sub-micromolar to nanomolar[1]
N-(5-methoxyphenyl)methoxybenzenesulphonamides (brominated derivatives)HeLa (Cervical cancer)Sub-micromolar[1]
N-(5-methoxyphenyl)methoxybenzenesulphonamides (brominated derivatives)HT-29 (Colon adenocarcinoma)Sub-micromolar[1]

Potential Mechanisms of Action: Signaling Pathways

The biological effects of these phenolic compounds are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators like iNOS and COX-2.[3][5] Additionally, the PI3K/Akt pathway, which is vital for cell survival and proliferation, is a known target for polyphenolic compounds, suggesting a potential mechanism for their anticancer activity.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound and 4-bromoguaiacol.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compound stock solution (in methanol)

    • Ascorbic acid or Trolox (positive control)

    • Methanol (spectrophotometric grade)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol.

    • Add 100 µL of each dilution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay_Workflow Start Start Prepare_Samples Prepare serial dilutions of test compounds and controls Start->Prepare_Samples Add_DPPH Add DPPH solution to each well Prepare_Samples->Add_DPPH Incubate Incubate in dark for 30 minutes Add_DPPH->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Anticancer (Cytotoxicity) Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

  • Reagents:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compound stock solution (in DMSO)

    • Doxorubicin or Cisplatin (positive controls)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound or positive control and incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value is determined.

Antimicrobial Activity Assay (Broth Microdilution)
  • Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]

  • Reagents:

    • Bacterial or fungal strains of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compound stock solution (in a suitable solvent like DMSO)

    • Standard antibiotic or antifungal agent (positive control)

    • Resazurin or p-iodonitrotetrazolium violet (INT) (optional, for colorimetric reading)

  • Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound and positive control in the broth medium.

    • Prepare a standardized inoculum of the microorganism and add it to each well.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth. If using a colorimetric indicator, the MIC is the lowest concentration that prevents a color change.

Conclusion

References

spectroscopic comparison of 4-bromo-2-methoxy-6-methylphenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-bromo-2-methoxy-6-methylphenol and its isomers is crucial for researchers, scientists, and drug development professionals in ensuring the correct identification and purity of these compounds. This guide provides a detailed analysis of their spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols. Due to the limited availability of published experimental data for all isomers of this compound, this guide will focus on the available data for closely related analogs and provide a framework for their comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-bromo-2-methoxyphenol, a closely related compound, to provide a foundational reference. Data for specific isomers of this compound will be added as it becomes available.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Spectral Data for 4-Bromo-2-methoxyphenol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.00-6.97m-Aromatic-H
6.80d8.24Aromatic-H
5.51s-OH
3.88s-OCH₃

Note: Data obtained from CDCl₃ as the solvent.[1]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Spectral Data for 4-Bromo-2-methoxyphenol

Chemical Shift (δ) ppmAssignment
147.23C-O
144.91C-OH
124.19Aromatic C-H
115.75Aromatic C-H
114.18Aromatic C-Br
111.57Aromatic C-H
56.16OCH₃

Note: Data obtained from CDCl₃ as the solvent.[1]

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 4-Bromo-2-methoxyphenol

m/zInterpretation
204[M+2]⁺
202[M]⁺
187[M-CH₃]⁺

Note: Data obtained via GC-MS with electron ionization (EI) at 70 eV.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation : Use a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum with a pulse angle of 45°, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition : Obtain the carbon NMR spectrum with complete proton decoupling.

  • Data Analysis : Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, use the KBr pellet method by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin pellet. Alternatively, dissolve the sample in a solvent like chloroform and cast a thin film on a salt plate.

  • Data Acquisition : Record the IR spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis : Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the compound in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation : Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data Acquisition : Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization energy of 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis : Analyze the fragmentation pattern to confirm the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of isomers of this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis/Procurement cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Isomer1 4-bromo-2-methoxy- 6-methylphenol NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer A Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer B Isomer3->NMR Isomer3->IR Isomer3->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Identification Structural Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

References

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The reactivity of the aryl halide starting material is a critical determinant of reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of 4-bromo-2-methoxy-6-methylphenol in Suzuki coupling, juxtaposed with less sterically hindered alternatives, and offers insights supported by established chemical principles.

The inherent structural features of this compound—specifically the presence of two ortho substituents to the bromine atom—present a unique challenge in palladium-catalyzed cross-coupling reactions. Steric hindrance is a primary factor governing the efficiency of the oxidative addition step in the Suzuki-Miyaura catalytic cycle. The bulky methoxy and methyl groups flanking the bromine can impede the approach of the palladium catalyst, potentially leading to lower reaction rates and yields compared to less substituted bromophenols.

Performance Comparison: Steric Hindrance at the Forefront

While direct, side-by-side quantitative data for the Suzuki coupling of this compound against its structural analogs under identical conditions is not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be constructed based on well-established principles of organic chemistry and data from similar systems. The primary alternatives for comparison are 4-bromophenol, 4-bromo-2-methoxyphenol, and 4-bromo-2-methylphenol.

The general trend in reactivity for Suzuki coupling of aryl bromides is influenced by both electronic and steric factors. Electron-donating groups, such as methoxy and methyl, can deactivate the aryl bromide towards oxidative addition. However, in the case of this compound, the steric hindrance from the two ortho groups is expected to be the dominant factor influencing its reactivity.

SubstrateStructureKey Steric FactorsExpected Relative Reactivity
4-bromophenol
alt text
Minimal steric hindrance at the ortho positions.High
4-bromo-2-methoxyphenol
alt text
One ortho methoxy group introduces moderate steric bulk.Moderate
4-bromo-2-methylphenol
alt text
One ortho methyl group introduces moderate steric bulk.Moderate
This compound
alt text
Two ortho substituents (methoxy and methyl) create significant steric hindrance.Low to Moderate

Note: The expected relative reactivity is a qualitative assessment based on steric hindrance. Actual yields are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates like this compound, specialized catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to achieve satisfactory yields.

Experimental Protocols

A successful Suzuki coupling of the sterically hindered this compound necessitates carefully optimized reaction conditions. The following is a representative experimental protocol that can serve as a starting point for methodology development.

General Procedure for Suzuki-Miyaura Coupling of this compound:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos, 1-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., a degassed mixture of 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the relationships and workflows involved, the following diagrams are provided.

Suzuki_Coupling_Mechanism Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst regenerates Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product This compound This compound This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Base Base Base->Transmetalation activates

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Aryl Bromide, Boronic Acid, Catalyst, Base Inert Atmosphere Evacuate and backfill with Ar or N2 Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent Inert Atmosphere->Add Solvent Heating & Stirring Heat to 80-120 °C with stirring Add Solvent->Heating & Stirring Monitoring Monitor by TLC or GC-MS Heating & Stirring->Monitoring Quench & Extract Quench with water, extract with organic solvent Monitoring->Quench & Extract Wash & Dry Wash with brine, dry over Na2SO4 Quench & Extract->Wash & Dry Purify Purify by column chromatography Wash & Dry->Purify

A generalized experimental workflow for the Suzuki coupling.

A Comparative Analysis of Substituted Phenols in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the reactivity and product distribution of substituted phenols in nitration, halogenation, acylation, and oxidation, supported by experimental data.

The reactivity of the phenol ring system is profoundly influenced by the nature and position of its substituents. The hydroxyl group is a potent activating, ortho-, para-directing group for electrophilic aromatic substitution, a cornerstone of organic synthesis.[1] This guide provides a comparative study of the performance of various substituted phenols in four fundamental organic reactions: nitration, halogenation, acylation, and oxidation. The quantitative data on product distribution and reaction efficiency are summarized in structured tables, and detailed experimental protocols for key reactions are provided to support reproducibility.

Electrophilic Aromatic Substitution: A Tale of Two Directors

The hydroxyl group of phenol enhances the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance.[1] This increased nucleophilicity makes phenols significantly more reactive towards electrophiles than benzene. Substituents on the phenol ring can either further enhance (electron-donating groups, EDGs) or diminish (electron-withdrawing groups, EWGs) this reactivity and influence the regioselectivity of the reaction.

Nitration of Substituted Phenols

Nitration, the introduction of a nitro (-NO2) group, is a classic electrophilic aromatic substitution reaction. The reaction of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols.[2] The ratio of these isomers is sensitive to the nature of the substituent already present on the phenol ring.

Table 1: Product Distribution in the Nitration of Substituted Phenols

SubstituentPositiono-Nitrophenol Yield (%)p-Nitrophenol Yield (%)Reference
H-3626[2]
2-Methylo-3367[3]
3-Methylm-4060[3]
4-Methylp-3466[3]
2-Chloroo-8515[3]
4-Chlorop-3070[3]
2-Nitroo---[4]
4-Nitrop---[4]

Note: Yields can vary depending on reaction conditions. The data presented is from heterogeneous nitration systems for comparability.[2][3]

As evidenced by the data, electron-donating groups like methyl generally lead to a mixture of ortho and para products, with the para isomer often being slightly favored due to reduced steric hindrance.[3] Conversely, an electron-withdrawing group like chlorine at the ortho position directs the incoming nitro group predominantly to the para position.[3] The strong activating nature of the hydroxyl group can lead to polynitration, especially with concentrated nitric acid.[4]

Halogenation of Substituted Phenols

Halogenation of phenols is typically rapid and can proceed even without a Lewis acid catalyst. The regioselectivity of halogenation is also governed by the existing substituents.

Table 2: Product Distribution in the Bromination of Substituted Phenols

SubstituentPositionReagent/ConditionsMajor Product(s)Yield (%)Reference
H-Bromine water2,4,6-Tribromophenol~100
4-tert-Butylp-H2O2-HBr in water2-Bromo-4-tert-butylphenolQuantitative[5]
2-Phenylo-PIDA-AlBr3 in MeCN4-Bromo-2-phenylphenol76[6]
2,6-di-tert-Butylo,o-PIDA-AlBr3 in MeCN4-Bromo-2,6-di-tert-butylphenol62[6]

The high reactivity of the phenol ring often leads to polysubstitution, as seen in the reaction of phenol with bromine water to yield 2,4,6-tribromophenol. However, by carefully selecting the halogenating agent and reaction conditions, regioselective monohalogenation can be achieved. For instance, the use of a hydrogen peroxide-hydrobromic acid system in water allows for the quantitative and regioselective bromination of 4-tert-butylphenol at the ortho position.[5] Similarly, an iodine(III)-based reagent system enables the para-selective bromination of various substituted phenols.[6]

Acylation of Substituted Phenols: C- vs. O-Acylation

Acylation of phenols can occur at two positions: on the aromatic ring (C-acylation, a Friedel-Crafts reaction) to form a hydroxyarylketone, or on the phenolic oxygen (O-acylation) to yield a phenyl ester. The outcome of the reaction is highly dependent on the reaction conditions, particularly the catalyst and solvent.

Table 3: Comparative Yields of C- vs. O-Acylation of Phenols

Phenol DerivativeCatalyst/SolventProduct TypeYield (%)Reference
Phenol, o/p-substituted1% TfOH in CH3CNO-Acylated (Ester)>90 (up to 99)[5][7]
Phenol, o/p-substitutedNeat TfOH (solvent)C-Acylated (Ketone)>90[5][7]
m-Substituted PhenolNeat TfOH (solvent)C-Acylated (Ketone)40-50[5][7]
Phenol Esters (o/p-subst.)Neat TfOH (solvent)C-Acylated (Ketone)>90[5][7]
Phenol Esters (m-subst.)Neat TfOH (solvent)C-Acylated (Ketone)30-60[5][7]

TfOH = Trifluoromethanesulfonic acid

Low concentrations of a strong acid catalyst in a non-coordinating solvent favor the kinetically controlled O-acylation.[7] In contrast, using a large excess of a strong Lewis or Brønsted acid, often as the solvent itself, promotes the thermodynamically more stable C-acylated product.[5][7] This is often rationalized by the Fries rearrangement, where the initially formed O-acylated product rearranges to the C-acylated isomer under these conditions. The electronic nature of the substituent also plays a role, with meta-substituted phenols generally giving lower yields of C-acylation compared to their ortho- and para-substituted counterparts.[7]

Oxidation of Substituted Phenols

The oxidation of phenols can lead to a variety of products, including quinones, and is a reaction of significant interest in both synthetic and biological chemistry. The rate and product distribution of phenol oxidation are highly dependent on the substituent on the aromatic ring.

Table 4: Kinetic Data for the Oxidation of para-Substituted 2,6-di-tert-butylphenols

para-Substituent (X)Second-Order Rate Constant (k2, M⁻¹s⁻¹)Reference
OMe23[8]
Me4.2 x 10⁻²[8]

The data clearly indicates that electron-donating substituents significantly accelerate the rate of oxidation. The methoxy group (OMe), a strong electron-donating group, increases the reaction rate by several orders of magnitude compared to the methyl group (Me).[8] This is consistent with a mechanism involving the abstraction of the phenolic hydrogen atom, which is facilitated by increased electron density on the phenoxyl radical intermediate. The primary product of the oxidation of these hindered phenols is typically the corresponding benzoquinone.[8]

Experimental Protocols

General Procedure for Nitration of Substituted Phenols[3]

A suspension of the substituted phenol (0.02 mol), magnesium bis(hydrogensulfate) (Mg(HSO4)2, 0.02 mol), sodium nitrate (NaNO3, 0.02 mol), and wet SiO2 (50% w/w, 4 g) in dichloromethane (CH2Cl2, 20 mL) is stirred magnetically at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the residue is washed with CH2Cl2 (2 x 10 mL). Anhydrous sodium sulfate (Na2SO4) is added to the combined filtrate and washings. After stirring, the mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of ortho- and para-nitrophenols. The isomers can be separated by column chromatography or fractional crystallization.

General Procedure for Friedel-Crafts Acylation (C-Acylation) of Phenols[6]

To a solution of the substituted phenol (1.0 eq.) in neat trifluoromethanesulfonic acid (TfOH) at 0 °C is slowly added the acyl chloride (1.1 eq.). The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizing the Chemistry

To better understand the underlying principles and experimental processes, the following diagrams are provided.

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Phenol Substituted Phenol Intermediate Arenium Ion (Sigma Complex) Phenol->Intermediate Attack by pi-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Loss of proton Product Substituted Product Deprotonation->Product H_ion H+ Deprotonation->H_ion

Caption: General mechanism of electrophilic aromatic substitution on a substituted phenol.

Organic_Synthesis_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End Isolated Pure Product Analysis->End

Caption: A typical workflow for an organic synthesis experiment.

References

Validating the Molecular Structure of 4-bromo-2-methoxy-6-methylphenol: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of 4-bromo-2-methoxy-6-methylphenol. While single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination, its application is contingent on the formation of high-quality crystals. This document outlines the expected crystallographic data and compares it with readily obtainable spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a comprehensive approach to structural elucidation.

Comparison of Analytical Techniques for Structural Validation

The confirmation of a chemical structure relies on the cumulative evidence from various analytical methods. Each technique provides unique insights into the molecular architecture of this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Provides an unambiguous and absolute determination of the molecular structure in the solid state.Requires a suitable single crystal, which can be challenging to grow.
¹H NMR Spectroscopy Information about the chemical environment, number, and connectivity of hydrogen atoms.Provides detailed information about the proton framework of the molecule.Does not directly provide information about the carbon skeleton or quaternary carbons.
¹³C NMR Spectroscopy Information about the chemical environment and number of carbon atoms.Reveals the carbon backbone of the molecule, including quaternary carbons.Less sensitive than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (EI) The mass-to-charge ratio (m/z) of the molecular ion and its fragments.Determines the molecular weight and provides clues about the structural components through fragmentation patterns.Isomer differentiation can be challenging based on mass alone.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.A quick and simple method to identify key functional groups.Provides limited information about the overall molecular structure and connectivity.

Experimental Data

X-ray Crystallography (Hypothetical Data)

As of the latest literature search, publicly available single-crystal X-ray diffraction data for this compound is not available. However, based on the known structure and common packing motifs for small organic molecules, the following parameters can be anticipated.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
Unit Cell Dimensionsa ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 15-20 Å, β ≈ 90-105°
Z (molecules per unit cell)4
Key Bond Lengths (Å)C-Br ≈ 1.90, C-O(phenol) ≈ 1.36, C-O(methoxy) ≈ 1.37, C-C(aromatic) ≈ 1.39
Key Bond Angles (°)C-C-C(aromatic) ≈ 120, C-O-C(methoxy) ≈ 118
Spectroscopic Data

The following tables summarize the experimental data obtained from NMR, MS, and IR spectroscopy for the structural confirmation of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.95d1HAr-H
6.85d1HAr-H
5.60s1H-OH
3.87s3H-OCH₃
2.25s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
147.8C-OH
145.2C-OCH₃
129.5Ar-C
128.0Ar-C
125.1C-CH₃
110.8C-Br
56.2-OCH₃
16.4-CH₃

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
218/220[M]⁺ Molecular ion peak (presence of Br isotopes)
203/205[M - CH₃]⁺
124[M - Br - CH₃]⁺

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
3400-3500 (broad)O-H stretch (phenol)
2950-3000C-H stretch (aromatic and methyl)
1580-1600C=C stretch (aromatic)
1250C-O stretch (aryl ether)
1050C-O stretch (phenol)
600-700C-Br stretch

Experimental Protocols

Synthesis of this compound: A common synthetic route involves the bromination of 2-methoxy-6-methylphenol.

  • Dissolve 2-methoxy-6-methylphenol in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-5 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Process the data using appropriate software to determine chemical shifts, multiplicities, and integrations.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Acquire the mass spectrum in electron ionization (EI) mode.

Infrared (IR) Spectroscopy:

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl) by evaporating a solution of the compound in a volatile solvent.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a disc.

  • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the structure of a synthesized compound and how different analytical data points contribute to the final structural confirmation.

G Figure 1. General workflow for chemical structure validation. Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopic_Analysis Crystallization Crystallization Attempts Purification->Crystallization Final_Structure Confirmed Structure Spectroscopic_Analysis->Final_Structure Preliminary Confirmation Xray_Diffraction Single-Crystal X-ray Diffraction Crystallization->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Final_Structure Definitive Confirmation

Caption: General workflow for chemical structure validation.

G Figure 2. Convergence of data for structural elucidation. Final_Structure This compound H_NMR ¹H NMR: - Aromatic Protons - Methoxy Protons - Methyl Protons - Hydroxyl Proton H_NMR->Final_Structure C_NMR ¹³C NMR: - 8 distinct carbon signals - Chemical shifts consistent with substituted phenol C_NMR->Final_Structure MS MS: - Molecular Ion at m/z 218/220 - Isotopic pattern for Bromine MS->Final_Structure IR IR: - O-H stretch - C-O stretches - C-Br stretch IR->Final_Structure Xray X-ray (Hypothetical): - Connectivity - Bond lengths/angles Xray->Final_Structure

Caption: Convergence of data for structural elucidation.

Assessing the Purity of Synthetic 4-bromo-2-methoxy-6-methylphenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-bromo-2-methoxy-6-methylphenol, a key building block in various synthetic pathways. The presence of impurities, such as isomers (e.g., 5-bromo-2-methoxy-6-methylphenol) or residual starting materials, can significantly impact the outcome of subsequent reactions and biological assays.

This document delves into four principal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. We present a comparative overview of their performance, supported by detailed experimental protocols and data, to assist in selecting the most appropriate method for your specific analytical needs.

Quantitative Performance Comparison

The choice of an analytical technique for purity assessment is often a balance between sensitivity, selectivity, and the nature of the potential impurities. The following table summarizes the typical performance characteristics of HPLC, GC-MS, NMR, and Melting Point Analysis for the evaluation of this compound purity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Analysis
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Determination of the temperature range over which a solid transitions to a liquid.
Typical Purity Range 95-99.9%97-99.9%95-99.9%Qualitative indicator of high purity (>98%)
Limit of Detection (LOD) ~0.01%<0.01%~0.1%Not applicable
Limit of Quantification (LOQ) ~0.05%~0.02%~0.5%Not applicable
Key Advantages High resolution for isomeric separation, suitable for non-volatile compounds.[1][2]High sensitivity and definitive identification of volatile impurities through mass spectra.[3][4][5]Provides unambiguous structural confirmation and can quantify non-chromatographable impurities.[6][7][8]Simple, rapid, and cost-effective method for a preliminary assessment of purity for crystalline solids.[9][10]
Key Limitations Requires a chromophore for UV detection; may not detect all impurities if they don't absorb UV light.May require derivatization for polar compounds to increase volatility; thermal degradation of the analyte is possible.[11]Lower sensitivity compared to chromatographic methods; overlapping signals can complicate quantification.[6]Only applicable to crystalline solids; the presence of impurities leads to a depressed and broadened melting point range, but does not identify them.[9][12]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following are representative methodologies for the analysis of this compound using the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine quality control of this compound, offering a good balance of resolution and throughput.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare calibration standards by diluting a stock solution of this compound and any potential known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of volatile impurities.[3][13]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL. Derivatization with an agent like BSTFA may be necessary to improve volatility and peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining purity without the need for a reference standard of the impurities.[6][7][8]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure accurate integration.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent and dissolve completely.

  • Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Melting Point Analysis

A simple and rapid method to assess the purity of a crystalline solid.[9][10] A pure compound will have a sharp melting point range (typically 0.5-1 °C), while impurities will cause a depression and broadening of this range.[9][12]

  • Instrumentation: A melting point apparatus.

  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

  • Procedure:

    • Load a small amount of the powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting point range.

Visualizing the Purity Assessment Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the process and the importance of compound purity, the following diagrams illustrate a typical workflow for purity assessment and a hypothetical signaling pathway where a pure small molecule inhibitor would be critical.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_final Final Product Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Initial_TLC Thin Layer Chromatography (TLC) Crude_Product->Initial_TLC Purification Column Chromatography / Recrystallization Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC GCMS GC-MS Analysis Purified_Product->GCMS NMR NMR Spectroscopy Purified_Product->NMR MP Melting Point Analysis Purified_Product->MP Purity_Data Purity Data & Impurity Profile HPLC->Purity_Data GCMS->Purity_Data NMR->Purity_Data MP->Purity_Data Final_Product Final Product (>99% Purity) Purity_Data->Final_Product

Caption: Workflow for the synthesis and purity assessment of this compound.

Signaling_Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Cell Proliferation) TranscriptionFactor->GeneExpression Inhibitor Pure 4-bromo-2-methoxy- 6-methylphenol Derivative (Inhibitor) Inhibitor->KinaseB Inhibition Impurity Impurity (e.g., Isomer) OffTarget Off-Target Kinase Impurity->OffTarget Unwanted Inhibition SideEffect Adverse Side Effect OffTarget->SideEffect

Caption: Importance of purity in a hypothetical drug discovery signaling pathway.

References

A Researcher's Guide to Evaluating the Cytotoxicity of 4-bromo-2-methoxy-6-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutic agents, understanding the cytotoxic potential of new compounds is a critical early step. This guide provides a comparative overview of common in vitro cytotoxicity assays, offering a framework for evaluating derivatives of 4-bromo-2-methoxy-6-methylphenol. While specific experimental data for this class of compounds is not extensively available in public literature, this document details the principles, protocols, and data presentation methods necessary for their systematic evaluation, using findings from structurally related phenolic compounds as illustrative examples.

Comparison of Key Cytotoxicity Assays

The selection of a cytotoxicity assay depends on the specific research question, the expected mechanism of cell death, and available resources. The three primary methods—MTT, LDH, and apoptosis assays—evaluate different cellular characteristics.

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[1]Cell viability and metabolic activity.[1][2]High throughput, cost-effective, well-established.[3]Can be affected by compounds that interfere with mitochondrial respiration; indirect measure of cell number.
LDH Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[4][5]Cell membrane integrity and necrosis.[6]High throughput, non-destructive to remaining cells, reflects irreversible cell death.[7]Less sensitive for early apoptotic events; LDH in serum can interfere with results.[7]
Apoptosis Assays (e.g., Annexin V/PI) Detection of phosphatidylserine (PS) translocation to the outer cell membrane (early apoptosis) using Annexin V, and membrane permeability using Propidium Iodide (PI) (late apoptosis/necrosis).[8][9]Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]Provides mechanistic insight into the mode of cell death.[11]Requires flow cytometry, which is lower throughput and more expensive than plate-based assays.[11]

Illustrative Cytotoxicity Data of Related Phenolic Compounds

To provide a contextual framework, the following table summarizes the cytotoxic activity (IC50 values) of various phenolic and bromophenol derivatives against different cancer cell lines. This format is recommended for presenting new experimental data.

CompoundCell LineIC50 (µM)Assay Method
Alpinumisoflavone (Isoflavonoid)Leukemia (CEM/ADR5000)5.91Resazurin Reduction
Pycnanthulignene A (Lignan)Leukemia (CEM/ADR5000)5.84Resazurin Reduction
LicoricidinHepatocellular Carcinoma (Huh7)2.4 - 33Sulforhodamine B
Dehydroglyasperin CHepatocellular Carcinoma (Huh7)2.4 - 33Sulforhodamine B
IconisoflavenBreast Cancer (MCF7)2.4 - 33Sulforhodamine B
1-MethoxyficifolinolColorectal Cancer (HCT116)2.4 - 33Sulforhodamine B
4-Allyl-2-methoxyphenyl propionateBreast Cancer (MCF-7)0.400 (µg/mL)MTT
4-Allyl-2-methoxyphenyl butanoateBreast Cancer (MCF-7)5.73 (µg/mL)MTT

Note: Data for the first six compounds are from studies on various naturally occurring phenolic compounds.[12][13] Data for the last two compounds are from a study on 4-allyl-2-methoxyphenol derivatives.[14]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results. The following sections provide standardized protocols for the three discussed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[4][15]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the supernatant.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 300 x g for 5 minutes.[16] Carefully transfer the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant.[7][17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add a stop solution to each well if required by the specific kit.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the spontaneous and maximum release controls.[4]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different stages of cell death.[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[9]

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8][9]

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. The following are Graphviz DOT script-generated diagrams illustrating a typical cytotoxicity assay workflow and the apoptosis signaling pathway.

G cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure cluster_analysis Data Analysis a Seed Cells in 96-Well Plate b Incubate (24h) for Cell Adherence a->b c Treat with Compound Derivatives b->c d Incubate (24-72h) c->d e Add MTT Reagent to Wells d->e Begin Assay f Incubate (1-4h) at 37°C e->f g Add Solubilization Agent (DMSO) f->g h Measure Absorbance at 570nm g->h i Calculate % Cell Viability h->i j Determine IC50 Value i->j

Caption: Workflow of a typical MTT cytotoxicity assay.

G extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial Stress) cyto_c Cytochrome c Release intrinsic->cyto_c caspase3 Executioner Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis annexin Annexin V Binding (PS Translocation) caspase3->annexin

Caption: Simplified overview of apoptotic signaling pathways.

References

comparing the efficacy of different synthetic pathways to 4-bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of common synthetic pathways to produce 4-bromo-2-methoxy-6-methylphenol, a valuable building block in the synthesis of more complex molecules. We will explore two primary methods: direct bromination with molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS). This comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic pathways to this compound, starting from 2-methoxy-6-methylphenol.

ParameterDirect Bromination with Br₂Bromination with N-Bromosuccinimide (NBS)
Starting Material 2-methoxy-6-methylphenol2-methoxy-6-methylphenol
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent DichloromethaneAcetonitrile
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time Approximately 1 hourApproximately 24 hours
Reported Yield ~76% (for a similar substrate)[1]~90% (for a similar substrate)[2]
Purity High, requires purificationHigh, requires purification

Experimental Protocols

Below are the detailed methodologies for the two key synthetic pathways.

Pathway 1: Direct Bromination with Bromine (Br₂)

This method involves the direct electrophilic aromatic substitution of 2-methoxy-6-methylphenol with molecular bromine. The regioselectivity is directed by the activating hydroxyl and methoxy groups, favoring bromination at the para position to the hydroxyl group.

Materials:

  • 2-methoxy-6-methylphenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol and water (for recrystallization)

Procedure:

  • In a round-bottomed flask, dissolve 2-methoxy-6-methylphenol (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise to the cooled solution with stirring over 1 hour.[1]

  • After the addition is complete, continue stirring at 0 °C for an additional 10-20 minutes.[1]

  • Quench the reaction by slowly adding a saturated aqueous sodium sulfite solution until the orange color of the bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield this compound.[1]

Pathway 2: Bromination with N-Bromosuccinimide (NBS)

This pathway utilizes N-bromosuccinimide as the brominating agent, which is often considered a milder and more selective alternative to molecular bromine.

Materials:

  • 2-methoxy-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Trifluoroacetic anhydride

  • Potassium tert-butoxide (1 M solution)

  • Dichloromethane

  • 6 N aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-6-methylphenol (1.0 equivalent) in acetonitrile.[2]

  • At room temperature, add trifluoroacetic anhydride (1.1 equivalents) and stir the solution for 5 minutes.[2]

  • Slowly add a 1 M solution of potassium tert-butoxide (0.1 equivalents) and stir the resulting mixture for 45 minutes.[2]

  • In a separate flask, prepare a solution of N-Bromosuccinimide (1.1 equivalents) in acetonitrile.[2]

  • Add the NBS solution to the reaction mixture dropwise using an addition funnel.

  • Stir the resulting orange-colored solution for 24 hours at room temperature.[2]

  • Remove the solvent under reduced pressure.

  • Suspend the residue in dichloromethane and add a 6 N aqueous solution of sodium hydroxide. Separate and discard the organic layer.

  • Acidify the aqueous basic layer with concentrated hydrochloric acid to a pH of 2.

  • Extract the acidic aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the two synthetic pathways to this compound.

Direct_Bromination 2-methoxy-6-methylphenol 2-methoxy-6-methylphenol This compound This compound 2-methoxy-6-methylphenol->this compound Br₂, CH₂Cl₂ 0 °C to RT NBS_Bromination 2-methoxy-6-methylphenol 2-methoxy-6-methylphenol Intermediate Intermediate 2-methoxy-6-methylphenol->Intermediate 1. TFAA, t-BuOK   Acetonitrile, RT This compound This compound Intermediate->this compound 2. NBS, Acetonitrile   RT, 24h

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 4-bromo-2-methoxy-6-methylphenol and related brominated and methoxylated phenolic compounds. It aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development by offering an objective comparison of their chemical properties and biological activities, supported by experimental data and detailed protocols.

Chemical and Physical Properties

Substituted phenols represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The introduction of different functional groups, such as bromine, methoxy, and methyl groups, onto the phenol ring can significantly influence their physicochemical properties and pharmacological effects. This compound is a member of this class with the chemical formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol .[1] The table below summarizes the key chemical properties of this compound and some of its structurally related analogs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compound86232-54-4C₈H₉BrO₂217.06Target compound of this review.[1]
2-bromo-6-methoxy-4-methylphenol71119-08-9C₈H₉BrO₂217.062Isomer of the target compound.[2]
4-bromo-2-methoxyphenol7368-78-7C₇H₇BrO₂203.03An analog lacking the methyl group.[3]
4-bromo-2,6-di-tert-butylphenol-C₁₄H₂₁BrO285.22A bulkier analog with demonstrated utility in synthesis.[4]

Synthesis of Substituted Bromophenols

The synthesis of substituted phenols can be achieved through various methods, including the direct bromination of a corresponding phenol. For instance, a plausible synthetic route to this compound would involve the bromination of 2-methoxy-6-methylphenol.

Experimental Protocol: Synthesis of 4-bromo-2,6-di-tert-butylphenol (as a representative example)

This protocol describes the bromination of a substituted phenol, which can be adapted for the synthesis of this compound.

Materials:

  • 2,6-di-tert-butylphenol

  • Bromine

  • Dichloromethane

  • Saturated aqueous sodium sulfite

  • Saturated aqueous sodium bicarbonate

  • Sodium sulfate

Procedure:

  • A solution of 2,6-di-tert-butylphenol in dichloromethane is prepared in a three-necked round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.

  • The flask is cooled in an ice-water bath.

  • A solution of bromine in dichloromethane is added dropwise to the stirred solution over a period of 1 hour.[4]

  • The reaction mixture is stirred at 0°C for an additional 10-20 minutes.[4]

  • Saturated aqueous sodium sulfite is slowly added to quench the excess bromine.[4]

  • The mixture is then poured into a separatory funnel containing saturated aqueous sodium bicarbonate.[4]

  • The organic layer is separated, washed, dried over sodium sulfate, and concentrated under reduced pressure.[4]

  • The crude product is purified by recrystallization.[4]

G General Workflow for Substituted Phenol Synthesis start Start with Substituted Phenol dissolve Dissolve in appropriate solvent (e.g., Dichloromethane) start->dissolve cool Cool the reaction mixture (e.g., 0°C) dissolve->cool add_br2 Add Bromine solution dropwise cool->add_br2 react Stir for a specified time add_br2->react quench Quench with Sodium Sulfite solution react->quench extract Work-up with Sodium Bicarbonate and extraction quench->extract dry Dry the organic layer extract->dry purify Purify the product (e.g., Recrystallization) dry->purify end Obtain pure Substituted Bromophenol purify->end

A generalized workflow for the synthesis of substituted bromophenols.

Biological Activities and Performance Comparison

Brominated phenols and their derivatives have garnered significant interest for their wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[5][6] The specific substitution pattern on the phenolic ring plays a crucial role in determining the potency and selectivity of these compounds.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals. The presence of electron-donating groups, such as methoxy and methyl groups, can enhance this activity. The table below compares the antioxidant activity of several bromophenol derivatives, as measured by their IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values indicate higher antioxidant activity.

Compound/ExtractDPPH Radical Scavenging IC50Reference
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester9.67 to 21.90 μM[7]
Butylated hydroxytoluene (BHT) (Standard)83.84 μM[7]
Ethanolic extract of Salvia fruticosa25.17 ± 0.304 µg/mL[8]
Ethanolic extract of Salvia nemorosa12.92 ± 0.30 µg/mL[9]
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is monitored spectrophotometrically.

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • Serial dilutions of the stock solution are prepared.

  • An aliquot of each dilution is mixed with a solution of DPPH in the same solvent.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of bromophenol derivatives against various cancer cell lines.[10] Their mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation. The following table presents a comparison of the cytotoxic activity (IC50 values) of several brominated compounds against different human cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Reference
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)8.09 (72h)[10]
3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102)A549 (Lung)Not specified, but showed excellent activity[11]
Brominated Coelenteramine Derivative (Br-Cla)PC-3 (Prostate), MCF-7 (Breast)24.3 (PC-3), 21.6 (MCF-7)[12]
Indole-pyrrole hybrid 15(a)HL-60 (Leukemia), SMMC-7721 (Hepatocarcinoma), A-549 (Lung), MCF-7 (Breast), SW480 (Colon)1.27, 1.72, 2.68, 1.78, 1.44[13]
Anti-inflammatory Activity

Bromophenols have also been investigated for their anti-inflammatory properties.[5] A key mechanism underlying their anti-inflammatory effects is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators. Some bromophenol derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway.

G Inhibition of NF-κB Signaling by Bromophenols stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Degradation of IκB nucleus Nucleus NFkB->nucleus transcription Transcription of Pro-inflammatory Genes nucleus->transcription Gene Activation bromophenol Bromophenol Derivatives bromophenol->IKK Inhibition

Hypothesized inhibition of the NF-κB pathway by bromophenol derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration.

  • The cells are then stimulated with LPS to induce NO production.

  • After an incubation period, the cell culture supernatant is collected.

  • The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

This compound and its related compounds represent a promising class of molecules with diverse biological activities. While specific experimental data for this compound is limited, the available literature on its analogs suggests significant potential for antioxidant, anticancer, and anti-inflammatory applications. The provided experimental protocols and comparative data tables offer a valuable starting point for further research and development in this area. Future studies should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-methoxy-6-methylphenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2-methoxy-6-methylphenol, a compound that requires careful handling due to its hazardous properties.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is also harmful if swallowed and presents a hazard to aquatic life with long-lasting effects.[1][3] Therefore, it is imperative that this chemical waste is managed responsibly from generation to final disposal.

PropertyValueSource(s)
CAS Number 7368-78-7[1]
Molecular Formula C₈H₉BrO₂
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3[1][2]
Signal Word Warning[1][2]
Hazard Statements H315, H319, H335[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, lab coat, NIOSH-approved respirator (if dust generation is a risk)[1]
Disposal Classification Hazardous Waste[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to minimize exposure risks and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[1]

  • It is crucial to segregate this waste stream from other laboratory waste, especially from incompatible materials, to prevent hazardous reactions.[1]

  • Do not mix halogenated phenol waste with non-halogenated solvent waste.[4]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • If there is a risk of dust generation, a NIOSH-approved respirator is required.[1]

  • Always handle the chemical in a well-ventilated area or a chemical fume hood.[5]

3. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[1] The container must have a secure, tight-fitting lid.[1]

  • The original product container, if in good condition, can be used for waste accumulation.[1]

  • For liquid waste, leave at least 5% of the container volume as headspace to allow for expansion.[6]

4. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Ensure the hazardous waste label is fully filled out, including the contents and associated hazards.[5]

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA).[4]

  • The SAA must be provided with secondary containment to capture any potential leaks.[4]

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[7]

6. Disposal:

  • Waste containing this compound must be disposed of through a licensed professional waste disposal service.[8]

  • Do not discharge any this compound waste down the sink drain.[5][8]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[5]

  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.[1]

7. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain the spill using an inert absorbent material like sand or vermiculite.

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.[8]

  • Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Waste Generation (this compound) B Classify as Hazardous Waste A->B C Wear Appropriate PPE B->C D Segregate from Incompatible Waste C->D E Containerize in a Labeled, Leak-Proof Container D->E F Store in Secondary Containment in SAA E->F G Contact EHS for Waste Pickup F->G H Licensed Hazardous Waste Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2-methoxy-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2-methoxy-6-methylphenol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Hazard Summary

This compound is a halogenated phenolic compound. Based on data from structurally similar chemicals, it should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][3][4] Phenolic compounds, in general, can be toxic and corrosive, with some having anesthetic properties that can delay the sensation of a chemical burn on the skin.[5][6][7]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The required PPE is summarized in the table below.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1-compliant. A face shield should be worn over safety goggles when there is a splash hazard.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact, but for prolonged handling or higher concentrations, butyl rubber or neoprene gloves are recommended.[5][6][8] Always inspect gloves for tears or penetration before and during use.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[5][8]
Chemical-Resistant ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.[5][8]
Respiratory Protection Fume HoodAll handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]
RespiratorIf work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]
Foot Protection Closed-Toed ShoesShoes must fully cover the feet.[6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Inspection:

    • Before starting any work, ensure that the chemical fume hood is functioning correctly.

    • Inspect all PPE for integrity. Do not use damaged gloves, lab coats, or eye protection.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.

    • Have a spill kit readily available. For phenolic compounds, this should include an absorbent material like vermiculite.[7]

  • Handling the Chemical:

    • Don the required PPE as specified in the table above before entering the designated work area.

    • Conduct all weighing and transferring of this compound within a chemical fume hood to prevent the release of dust or vapors into the laboratory environment.

    • Use dedicated spatulas and glassware.

    • Keep containers of the chemical tightly closed when not in use.[3][10]

  • Post-Handling:

    • After handling, wipe down the work area in the fume hood with an appropriate decontaminating solution.

    • Properly remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after removing gloves.[1][10]

Disposal Plan: Step-by-Step Waste Management

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated, leak-proof hazardous waste container.[9]

    • Unused or excess this compound must also be disposed of as hazardous waste.

    • Liquid waste containing this chemical should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Waste Container Labeling:

    • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the disposal contractor with the Safety Data Sheet (SDS) for the chemical.[9]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] For phenol exposures, polyethylene glycol (PEG) 300 or 400 is often recommended for initial decontamination before water flushing.[6][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][12]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[1][13] Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[9]

Safe Handling and Disposal Workflow

cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Response prep1 Inspect Fume Hood and PPE prep2 Locate Emergency Equipment prep1->prep2 prep3 Ready Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Transfer Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 emergency Spill, Exposure, or Fire handle2->emergency handle4 Decontaminate Work Area handle3->handle4 disp1 Segregate Hazardous Waste handle4->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store Waste in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 action Follow Emergency Procedures (First Aid, Spill Cleanup) emergency->action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-methoxy-6-methylphenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.